TCO-PEG6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H44N2O8 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26)/b2-1- |
InChI Key |
UWVQQISAJNIKQB-UPHRSURJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TCO-PEG6-amine: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of TCO-PEG6-amine, a bifunctional linker critical for advancements in bioconjugation, click chemistry, and the development of targeted therapeutics such as proteolysis-targeting chimeras (PROTACs). Addressed to researchers, scientists, and professionals in drug development, this document outlines the core chemical properties, experimental applications, and the structural significance of this compound.
Core Concepts: Defining this compound
This compound, with the CAS number 2353409-94-4, is a versatile chemical tool featuring a trans-cyclooctene (B1233481) (TCO) moiety and a primary amine functional group.[1][2][3] These two reactive ends are separated by a hydrophilic six-unit polyethylene (B3416737) glycol (PEG6) spacer.[1][4] This distinct architecture allows for a two-step conjugation strategy that is central to many modern biopharmaceutical and research applications. The TCO group is highly reactive towards tetrazines in a bioorthogonal reaction, while the primary amine can form stable amide bonds with activated esters or carboxylic acids.[1][4]
Chemical Structure and Properties
The chemical formula for this compound is C₂₃H₄₄N₂O₈, and it has a molecular weight of approximately 476.6 g/mol .[1][2][3] The presence of the PEG6 linker enhances the molecule's solubility in both aqueous and organic solvents, a crucial feature for biological experiments.[1] However, it is important to note that the strained TCO ring can isomerize to the less reactive cis-cyclooctene (CCO) over time, and therefore, long-term storage is not recommended.[2] For optimal stability, this compound should be stored at -20°C.[2]
Table 1: Quantitative Data for this compound
| Property | Value | Source(s) |
| CAS Number | 2353409-94-4 | [1][2][3] |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [1][2][3] |
| Molecular Weight | 476.6 g/mol | [1][2][3] |
| Purity | Typically >95% | [2] |
| Solubility | Water, DMF, DMSO | [1][2] |
| Storage Conditions | -20°C | [2] |
| SMILES | NCCOCCOCCOCCOCCOCCOCCNC(OC1CCC/C=C/CC1)=O | [1] |
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable reagent in several advanced scientific fields.
Bioconjugation and Click Chemistry
This compound is a key player in the field of "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO and a tetrazine.[2] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[2] The amine group of this compound allows for its initial conjugation to a biomolecule of interest (e.g., a protein, antibody, or peptide) through the formation of a stable amide bond.[1][4] The resulting TCO-labeled biomolecule can then be selectively reacted with a tetrazine-modified molecule.
PROTAC Development
In the rapidly evolving field of targeted protein degradation, this compound serves as a flexible linker in the synthesis of PROTACs.[1][3][5] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The PEG6 linker in this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.
Experimental Protocols and Methodologies
The following are generalized protocols for the use of this compound in bioconjugation and click chemistry. Optimization for specific molecules and experimental systems is recommended.
Protocol 1: Two-Step Protein Labeling via Amine Conjugation and Click Chemistry
This protocol outlines the general steps for labeling a protein first with this compound (assuming the protein has an activated carboxyl group or is conjugated via other means to present a reactive site for the amine) and then with a tetrazine-functionalized molecule. A more common approach involves reacting a protein's primary amines (e.g., lysine (B10760008) residues) with a TCO-NHS ester; the principles of the subsequent click reaction are identical.
Materials:
-
Protein of interest
-
This compound
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
Procedure:
-
Protein Preparation: Buffer exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL using a desalting spin column.
-
Conjugation of this compound to Protein: This step will depend on the specific chemistry used to react the amine of this compound with the protein. If the protein has an activated ester (e.g., NHS ester), the reaction can be carried out by adding a molar excess of this compound to the protein solution and incubating for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess this compound and quenching buffer using a desalting spin column.
-
Click Reaction: To the TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.05-1.5 molar equivalent of the tetrazine reagent is recommended.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.
-
Final Purification: If necessary, purify the final conjugate using size-exclusion chromatography.
Visualizing Workflows and Pathways
To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.
Caption: General workflow for bioconjugation using this compound.
References
TCO-PEG6-Amine in Click Chemistry: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of TCO-PEG6-amine in click chemistry, a cornerstone of modern bioconjugation. We will delve into the core principles of its reactivity, provide quantitative data on its performance, and offer detailed experimental protocols for its application. This guide is intended for researchers, scientists, and drug development professionals who are leveraging the power of click chemistry for applications ranging from molecular imaging to the development of targeted therapeutics.
Introduction to this compound and Click Chemistry
This compound is a heterobifunctional crosslinker that plays a pivotal role in the field of bioorthogonal chemistry. Its structure comprises three key components: a trans-cyclooctene (B1233481) (TCO) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group. This unique architecture allows for a two-step sequential conjugation strategy, making it a versatile tool for linking a wide array of biomolecules.
The TCO moiety is the reactive handle for an exceptionally fast and selective type of click chemistry known as the inverse-electron-demand Diels-Alder (iEDDA) reaction, where it rapidly and specifically reacts with a tetrazine partner. The amine group, on the other hand, provides a convenient point of attachment for various molecules of interest, typically through reaction with activated esters such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of carbodiimide (B86325) activators.[1][2] The PEG6 linker enhances the solubility of the molecule in aqueous buffers and provides a flexible spacer that minimizes steric hindrance during conjugation.[3]
Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The core of this compound's "click" functionality lies in the iEDDA reaction. This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile (the TCO).[4] The high ring strain of the trans-cyclooctene significantly accelerates the reaction, allowing it to proceed rapidly at low concentrations and under physiological conditions without the need for a catalyst.[4]
The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The tetrazine and TCO undergo a rapid cycloaddition to form an unstable tricyclic intermediate.
-
Retro-Diels-Alder: This intermediate then undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N2) and forming a stable dihydropyridazine (B8628806) product.[4]
This reaction is highly bioorthogonal, meaning it does not interfere with or is not affected by the vast majority of functional groups found in biological systems. This specificity is crucial for its use in complex environments such as cell lysates or even in living organisms.
Quantitative Data: Reaction Kinetics
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) that are among the highest reported for any bioorthogonal reaction.[5] This rapid reactivity allows for efficient labeling at very low concentrations of reactants. The table below summarizes the reported second-order rate constants for various TCO and tetrazine pairs, providing a comparative overview of their reactivity.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference(s) |
| TCO | Diphenyl-s-tetrazine | 2000 | 9:1 Methanol/Water | [4] |
| TCO | 3-phenyl-1,2,4,5-tetrazine | 26,000 | PBS, 37°C | [5] |
| TCO | Hydrogen substituted tetrazine | up to 30,000 | PBS, 37°C | [5] |
| sTCO-mini-PEG | Diphenyl-s-tetrazine analog | 2.86 x 10⁵ | Water | [6] |
| sTCO-mini-PEG | Di-2-pyridyl-s-tetrazine analog | 3.3 x 10⁶ | Water | [6] |
Note: Reaction rates can be influenced by factors such as the specific structure of the TCO and tetrazine, the solvent system, temperature, and pH.
Experimental Protocols
This section provides detailed methodologies for the use of this compound in bioconjugation. The process is typically a two-step procedure: 1) conjugation of a molecule of interest to the amine group of this compound, and 2) the subsequent click reaction of the TCO-conjugate with a tetrazine-functionalized molecule.
Protocol for Conjugation of an NHS-Ester Functionalized Molecule to this compound
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.
Materials:
-
This compound
-
NHS-ester functionalized molecule of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate the this compound and the NHS-ester functionalized molecule to room temperature before opening the vials to prevent moisture condensation.[7]
-
Prepare a stock solution of the NHS-ester functionalized molecule in anhydrous DMF or DMSO.
-
Dissolve the this compound in the amine-free buffer.
-
-
Conjugation Reaction:
-
Add the stock solution of the NHS-ester functionalized molecule to the this compound solution. A slight molar excess (1.1 to 1.5-fold) of the NHS ester is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[7]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the TCO-PEG6-conjugate from excess reagents and byproducts using an appropriate purification method such as reverse-phase HPLC or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
General Protocol for the TCO-Tetrazine Click Reaction
This protocol outlines the reaction between a TCO-functionalized molecule (prepared as in 4.1) and a tetrazine-functionalized molecule.
Materials:
-
TCO-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in the reaction buffer to the desired concentrations.
-
-
Click Reaction:
-
Mix the solutions of the TCO- and tetrazine-functionalized molecules. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.[8] The reaction is often rapid, and its progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography or dialysis.[8]
-
-
Analysis:
-
The formation of the final conjugate can be confirmed by techniques such as SDS-PAGE (for proteins), mass spectrometry, or UV-Vis spectroscopy.
-
Applications and Workflows
The versatility of this compound makes it a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Development Workflow
In ADC development, this compound can be used as a linker to attach a cytotoxic drug to an antibody. The amine group of the linker is first conjugated to the drug, and the resulting TCO-drug conjugate is then clicked to a tetrazine-modified antibody.
PROTAC Development Workflow
This compound can also serve as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[2][9][10] In this context, the this compound can link a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.
Stability and Storage
TCO derivatives, including this compound, are known to have a limited shelf life due to the potential for the strained trans-isomer to relax to the more stable, unreactive cis-cyclooctene (CCO) form.[1][11] Therefore, it is recommended to store this compound at -20°C and protected from light.[1] Solutions of this compound should be prepared fresh before use. The stability of TCO compounds can also be affected by the presence of thiols, so buffers containing reducing agents like dithiothreitol (B142953) (DTT) should be used with caution.
Conclusion
This compound is a powerful and versatile tool in the field of click chemistry and bioconjugation. Its bifunctional nature, combined with the exceptionally fast and bioorthogonal TCO-tetrazine iEDDA reaction, enables the precise and efficient construction of complex biomolecular conjugates. The inclusion of a PEG6 linker further enhances its utility by improving solubility and reducing steric hindrance. This technical guide provides a comprehensive overview of its mechanism of action, quantitative performance, and practical application, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 3. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. interchim.fr [interchim.fr]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 11. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
Navigating the Solubility of TCO-PEG6-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG6-amine, a bifunctional linker critical in bioconjugation and drug development. Understanding its solubility in both aqueous and organic media is paramount for the successful design and execution of labeling, crosslinking, and targeted delivery strategies. This document offers a compilation of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this versatile reagent.
Core Concepts in this compound Solubility
This compound, or trans-cyclooctene-polyethylene glycol (6 units)-amine, possesses a unique amphiphilic structure that dictates its solubility. The trans-cyclooctene (B1233481) (TCO) moiety is relatively hydrophobic, while the hexaethylene glycol (PEG6) spacer and the terminal primary amine group impart hydrophilicity. The presence of the PEG linker significantly enhances the water solubility of the molecule, a common strategy employed to improve the biocompatibility and handling of hydrophobic compounds.[1][2]
Generally, this compound is characterized as being highly soluble in water and a range of common organic solvents.[3] This broad solubility profile allows for its use in diverse reaction conditions, from aqueous buffers ideal for biological molecules to organic solvents often required for the dissolution of small molecule drugs or imaging agents.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Water | Soluble | [4] |
| Dimethylformamide (DMF) | Soluble | [4] | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | ||
| TCO-PEG24-acid | Water | Aqueous soluble | [5] |
| Dimethylformamide (DMF) | Soluble | [5] | |
| TCO-PEG derivatives (general) | Water | Good water solubility | [6] |
| PEG (general) | Water, Chloroform, Methylene Chloride, DMF, DMSO | Very soluble | [2] |
| Alcohol, Toluene | Less soluble | [2] | |
| Ether | Insoluble | [2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility measurements for their specific applications, the following protocols, adapted from established methodologies for similar PEGylated compounds, are recommended.
Protocol 1: Equilibrium Solubility Determination
This method determines the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound
-
Selected aqueous and organic solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, DMSO, DMF)
-
Sealed, screw-cap vials
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., CAD, ELSD, or MS) or a UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Tightly seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the incubation period, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.
-
For further clarification, filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.
-
Protocol 2: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is particularly relevant for drug discovery applications.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-transparent for spectrophotometric methods)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Automated liquid handler (recommended for high-throughput)
Methodology:
-
Compound Addition:
-
Dispense a small volume (e.g., 1-5 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.
-
Include a blank control with DMSO only.
-
-
Aqueous Buffer Addition:
-
Add the aqueous buffer to each well to achieve the desired final compound concentration (e.g., 100 µM).
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a specified time (e.g., 1-2 hours).
-
Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates precipitation and poor solubility.
-
Alternatively, for UV-active compounds, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the compound's λmax. The concentration can be determined by comparison to a standard curve.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound for a specific research application.
Caption: Logical workflow for assessing this compound solubility.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally determine the solubility in the specific solvent systems and conditions that will be employed.
References
Navigating the Intricacies of TCO-PEG6-amine: A Technical Guide to Stability and Storage
For Immediate Release
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the stability and optimal storage conditions for TCO-PEG6-amine. This bifunctional linker, a cornerstone in the field of bioconjugation and proteolysis-targeting chimera (PROTAC) development, demands careful handling to ensure its efficacy and the reproducibility of experimental results.
The utility of this compound lies in its dual functionality: a terminal amine group for conjugation to molecules bearing activated esters or carboxylic acids, and a trans-cyclooctene (B1233481) (TCO) moiety for rapid and specific bioorthogonal ligation with tetrazine-tagged molecules.[1][2] However, the inherent strain within the TCO ring, which drives its high reactivity, is also the source of its primary instability.
The Achilles' Heel: TCO Isomerization
The principal degradation pathway for this compound is the isomerization of the highly reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form.[1][3][4][5][6] This conformational change alleviates the ring strain, rendering the molecule incapable of participating in the rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This isomerization is a critical factor to consider as it directly impacts the efficiency of subsequent bioconjugation reactions. The rate of this isomerization is significantly influenced by temperature, with higher temperatures accelerating the degradation process.
Due to this inherent instability, manufacturers strongly advise against long-term storage of TCO-containing compounds, including this compound.[1][3][4][5][6] Some suppliers even indicate that they prepare the reagent fresh upon order to ensure maximum reactivity.[7]
Recommended Storage and Handling
To mitigate degradation and preserve the reactivity of this compound, stringent storage and handling protocols are imperative. The following table summarizes the recommended conditions based on manufacturer data sheets and technical information.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[1][3][4][6] | Minimizes the rate of thermal isomerization of TCO to CCO. |
| Light | Protect from light. | While not as critical as temperature, prolonged light exposure can potentially contribute to degradation. |
| Moisture | Store in a dry environment. | The amine functionality can be sensitive to moisture. For applications involving subsequent reactions with moisture-sensitive groups (e.g., NHS esters), maintaining anhydrous conditions is crucial. |
| Solvents | For stock solutions, use anhydrous solvents like DMSO or DMF.[8] | Minimizes hydrolysis and maintains the integrity of the compound. This compound is also soluble in water.[1] |
| Shipping | May be shipped on dry ice.[7] | Ensures the compound remains at a low temperature during transit to prevent degradation. |
Experimental Protocols for Stability Assessment
While specific, published stability data for this compound is limited, researchers can assess its stability in their own experimental settings using established analytical techniques. A general workflow for such an assessment is outlined below.
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 3. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 4. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
- 5. TCO-amine hydrochloride, 1609736-43-7 | BroadPharm [broadpharm.com]
- 6. TCO-PEG12-amine | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. TCO-PEG6-NHS ester, CAS 2353409-96-6 | AxisPharm [axispharm.com]
The Kinetics of Bioorthogonal Ligation: A Technical Guide to TCO-PEG6-Amine and Tetrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctenes (TCO) and tetrazines stands as a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and specificity in complex biological environments.[1] This guide provides an in-depth analysis of the reaction kinetics of TCO-PEG6-amine with various tetrazine derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We present a compilation of quantitative kinetic data, detailed experimental protocols, and visual workflows to facilitate the successful application of this powerful ligation chemistry in areas ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs).[1][2]
Core Principles of TCO-Tetrazine Ligation
The reaction between a TCO derivative, such as this compound, and a tetrazine proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][3] This clean and rapid ligation is characterized by several key features:
-
Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants (k₂) spanning from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[4][5][6] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[3]
-
Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9) in aqueous media without the need for cytotoxic catalysts like copper, which is often required for other click chemistry reactions.[3][7]
-
High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups in biomolecules, ensuring highly specific conjugation with minimal off-target reactions.[3]
-
Irreversibility and Stability: The resulting dihydropyridazine (B8628806) bond is stable, making the conjugation effectively irreversible under physiological conditions.[3] The stability of the TCO and tetrazine moieties themselves is also a crucial consideration, with some tetrazines showing degradation in basic aqueous solutions.[4]
The inclusion of a PEG6 linker in this compound enhances its aqueous solubility and provides a flexible spacer that can minimize steric hindrance during conjugation.[4][8] The terminal amine group allows for straightforward coupling to biomolecules via activated esters or carboxylic acids.[9]
Quantitative Kinetic Data
The rate of the TCO-tetrazine ligation is critically dependent on the specific structures of both the TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine ring generally lead to faster kinetics, while electron-donating groups result in slower reactions.[10] The following table summarizes second-order rate constants for various TCO and tetrazine pairs, providing a comparative overview for selecting the optimal reagents for a given application.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Source |
| TCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | Acetonitrile/PBS | [4] |
| TCO-PEG₄ | Me4Pyr-Tz | 69,400 | DPBS | [4] |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Aqueous Media | [4][5] |
| TCO | Dipyridal tetrazine | 2000 (±400) | PBS | [5] |
| TCO | General | > 800 | Not specified | [11][12] |
| sTCO | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS | [4] |
| TCO | ATTO-tetrazines | up to 1000 | Not specified | [5] |
| TCO | Methyl-substituted tetrazines | ~1000 | Not specified | [5] |
| General | General | 1 - 1 x 10⁶ | General range | [5][7] |
Note: The table provides approximate values. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Accurate determination of reaction kinetics is crucial for optimizing bioconjugation strategies. The following are detailed protocols for monitoring TCO-tetrazine ligation.
Protocol 1: Monitoring Reaction Kinetics by UV-Vis Spectroscopy
This method relies on the characteristic absorbance of the tetrazine moiety, which disappears as the reaction proceeds.[7]
Materials:
-
This compound
-
Tetrazine derivative
-
Reaction buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO or DMF)[4]
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the this compound and the tetrazine derivative in a suitable organic solvent like DMSO or DMF.[4]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically between 510-550 nm) in the chosen reaction buffer.[4][7]
-
Initiate the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.
-
Place the cuvette in the spectrophotometer and begin recording absorbance at the tetrazine's λmax.
-
Add the tetrazine solution to the cuvette to initiate the reaction, ensuring rapid and thorough mixing.[4]
-
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[4]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay data to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in significant excess).[4]
Protocol 2: Analysis of Reaction Kinetics by LC-MS
This method allows for the direct measurement of the consumption of reactants and the formation of the product over time.
Materials:
-
This compound
-
Tetrazine derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., a scavenger for one of the reactants or a solvent for rapid dilution)[4]
-
LC-MS system
Procedure:
-
Reaction Setup: In a vial at a controlled temperature, combine the this compound and the tetrazine derivative at known concentrations in the reaction buffer.[4]
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.[4]
-
Quenching: Immediately quench the reaction in the aliquot to stop it. This can be achieved by rapid dilution with a suitable solvent or by adding a scavenger molecule.[4]
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[4]
-
Data Analysis: Plot the concentrations of reactants and/or product as a function of time to determine the reaction rate.
Visualizing the Core Concepts
To further elucidate the principles and workflows discussed, the following diagrams have been generated.
Applications in Drug Development and Research
The unique characteristics of the TCO-tetrazine ligation have propelled its use in a wide array of applications within drug development and biological research.[2] These include:
-
Antibody-Drug Conjugates (ADCs): The precise and efficient nature of this chemistry allows for the site-specific conjugation of potent drugs to antibodies, leading to more homogenous and potentially more effective ADCs.[1][12]
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts with the pre-localized antibody.[13]
-
Live-Cell Imaging: The bioorthogonal nature of the reaction enables the labeling and tracking of biomolecules in their native environment within living cells.[1][2]
-
PROTAC Development: this compound can serve as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.[9]
-
Gene and RNA Delivery: The use of TCO-PEG linkers can improve the delivery efficiency and stability of RNA-based therapeutics.[2]
Conclusion
The reaction between this compound and tetrazine derivatives offers a powerful and versatile tool for bioconjugation. Understanding the kinetics and having access to robust experimental protocols are paramount for the successful implementation of this chemistry. This guide provides a foundational resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of TCO-tetrazine ligation in their respective fields. The continued development of novel TCO and tetrazine derivatives promises to further expand the applications of this remarkable bioorthogonal reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hetero-bifunctional Crosslinkers Containing Tetrazine which Selectively Reacts with Strained C-C Multiple Bonds | TCI Deutschland GmbH [tcichemicals.com]
- 7. broadpharm.com [broadpharm.com]
- 8. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 9. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. interchim.fr [interchim.fr]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
In-depth Technical Guide: The Critical Role of the PEG6 Spacer in TCO-PEG6-Amine Functionality
Abstract
The TCO-PEG6-amine linker is a pivotal tool in the field of bioconjugation, enabling the precise and efficient coupling of molecules through bioorthogonal chemistry. This technical guide delves into the specific functions of the hexa-polyethylene glycol (PEG6) spacer, a key component of this linker's architecture. The PEG6 spacer is not merely a passive connector; it actively enhances the solubility, stability, and reactivity of the trans-cyclooctene (B1233481) (TCO) moiety and the resulting bioconjugates. Through an analysis of its physicochemical properties, a review of experimental data, and detailed protocols, this document elucidates the indispensable role of the PEG6 spacer in advancing drug development and biological research.
Introduction to this compound
This compound is a heterobifunctional linker designed for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a TCO group and a tetrazine. This reaction is characterized by its rapid kinetics and high specificity, allowing for chemical ligations to proceed in complex biological environments with minimal side reactions.
The molecule consists of three key components:
-
trans-Cyclooctene (TCO): A strained alkene that serves as the highly reactive dienophile in the IEDDA reaction.
-
Amine (-NH2): A primary amine group that provides a versatile handle for covalent attachment to biomolecules, typically via reaction with activated carboxylic acids (e.g., NHS esters) or through reductive amination.
-
PEG6 Spacer: A six-unit polyethylene (B3416737) glycol chain that covalently links the TCO and amine functionalities.
While the TCO and amine groups provide the reactive ends for conjugation, the PEG6 spacer is crucial for the overall performance and efficacy of the linker.
The Multifaceted Role of the PEG6 Spacer
The inclusion of a PEG6 spacer in the this compound linker imparts several advantageous properties that are critical for successful bioconjugation in aqueous and biological systems.
Enhanced Hydrophilicity and Solubility
The TCO group is inherently hydrophobic. Attaching it directly to many biomolecules, especially proteins and antibodies, can lead to aggregation and loss of function. The PEG6 spacer, being highly hydrophilic, significantly increases the overall water solubility of the linker and the resulting bioconjugate. This property is essential for preventing aggregation and ensuring that the conjugated biomolecule remains in its native, active conformation in aqueous buffers and physiological fluids.
Improved Reaction Kinetics and Accessibility
The flexible and linear nature of the PEG6 spacer provides spatial separation between the conjugated biomolecule and the reactive TCO group. This separation minimizes steric hindrance, allowing the TCO moiety greater freedom to orient itself for optimal interaction with its tetrazine reaction partner. This increased accessibility can lead to an enhancement in the IEDDA reaction kinetics.
Reduction of Non-specific Binding
PEGylation, the process of attaching PEG chains to molecules, is a well-established method for reducing non-specific binding to surfaces and other proteins. The hydrophilic and neutral PEG6 chain creates a hydration shell that can mask the hydrophobic TCO group, thereby minimizing unwanted interactions with other biological components.
Favorable Pharmacokinetic Properties
In the context of in vivo applications, such as the development of antibody-drug conjugates (ADCs), PEG spacers can influence the pharmacokinetic profile of the conjugate. While the PEG6 spacer is relatively short, it contributes to the overall hydrophilicity of the molecule, which can help to reduce renal clearance and improve circulation time compared to linkers without a PEG component.
Quantitative Data and Physicochemical Properties
The following table summarizes key quantitative data related to the use of TCO-PEG linkers in bioconjugation, highlighting the impact of the PEG spacer.
| Property | Value / Observation | Significance for this compound | Reference |
| IEDDA Reaction Rate Constant (k2) | TCO-tetrazine reactions typically range from 10³ to 10⁶ M⁻¹s⁻¹. The presence of a PEG spacer generally maintains or slightly improves these rates by reducing steric hindrance. | Ensures rapid and efficient ligation even at low concentrations. | |
| Aqueous Solubility | TCO is poorly soluble in water, while TCO-PEG-amine linkers show significantly enhanced solubility. | Critical for handling and reaction setup in aqueous buffers, preventing aggregation of labeled biomolecules. | |
| Stability | The ether linkages of the PEG spacer are highly stable under a wide range of pH and temperature conditions typical for biological experiments. | Provides a robust and reliable connection between the functional groups, ensuring the integrity of the conjugate during storage and use. | |
| Hydrophobicity (LogP) | The calculated LogP (cLogP) of TCO is significantly higher than that of this compound, indicating increased hydrophilicity for the PEGylated version. | Lower hydrophobicity reduces the risk of non-specific binding and aggregation, improving the performance of the conjugate in biological assays. |
Experimental Protocols and Methodologies
General Protocol for Antibody Labeling with this compound
This protocol describes the conjugation of this compound to an antibody via an N-hydroxysuccinimide (NHS) ester intermediate.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-PEG6-NHS Ester (prepared from this compound and an NHS ester activation reagent, or purchased directly)
-
DMSO (anhydrous)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer: Amine-free buffer such as PBS or borate (B1201080) buffer, pH 7.2-8.5.
Methodology:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete for reaction with the NHS ester.
-
NHS Ester Preparation: Dissolve the TCO-PEG6-NHS Ester in anhydrous DMSO to prepare a 10-20 mM stock solution. This should be done immediately before use as NHS esters are moisture-sensitive.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-PEG6-NHS Ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, with gentle mixing.
-
Purification: Remove the excess, unreacted TCO-PEG6-NHS Ester and byproducts using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using UV-Vis spectroscopy or mass spectrometry. The purified TCO-labeled antibody is now ready for the subsequent IEDDA reaction with a tetrazine-functionalized molecule.
Workflow for Pre-targeted Cell Labeling
This workflow illustrates the use of a TCO-labeled antibody for pre-targeted cell labeling, followed by the introduction of a tetrazine-functionalized imaging agent. The PEG6 spacer ensures the TCO group is accessible for rapid reaction on the cell surface.
Caption: Workflow for pre-targeted cell imaging using a TCO-labeled antibody.
Logical Relationships in this compound Functionality
The diagram below illustrates the cause-and-effect relationships stemming from the inclusion of the PEG6 spacer in the linker. The central role of the spacer is to improve the physicochemical properties of the TCO moiety, which in turn leads to enhanced performance in biological applications.
Caption: Functional impact of the PEG6 spacer in this compound.
Conclusion
The PEG6 spacer in this compound is a critical design element that extends far beyond simple linkage. It is an active modulator of the linker's properties, enhancing solubility, accessibility, and stability. These improvements directly translate to more robust and reliable bioconjugation, leading to higher quality conjugates with superior performance in a wide range of applications, from basic research to the development of advanced therapeutics like ADCs. For researchers and drug developers, a thorough understanding of the role of the PEG spacer is essential for the rational design and successful implementation of bioconjugation strategies.
TCO-PEG6-Amine: An In-depth Technical Guide for Bioconjugation Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of TCO-PEG6-amine, a versatile bifunctional linker, and its application in the rapidly evolving field of bioconjugation. Tailored for both beginners and experienced researchers, this document details the core principles, experimental protocols, and critical data associated with this compound, facilitating its effective implementation in drug development and various life science research endeavors.
Introduction to this compound and Bioconjugation
Bioconjugation is the chemical strategy of linking two or more molecules, at least one of which is a biomolecule, to form a stable conjugate. This powerful technique is the cornerstone of numerous biomedical applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes. The choice of linker is paramount to the success of bioconjugation, and this compound has emerged as a highly effective tool due to its unique combination of functionalities.
This compound is a bifunctional molecule composed of three key components:
-
Trans-cyclooctene (TCO): A strained cyclic alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.
-
Polyethylene Glycol (PEG6): A six-unit PEG spacer that enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate.[1]
-
Amine (NH2): A primary amine group that allows for straightforward conjugation to biomolecules containing accessible carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[2]
The synergy of these components makes this compound a versatile reagent for two-step bioconjugation strategies.
The Chemistry of this compound in Bioconjugation
The utility of this compound lies in its dual reactivity, enabling a sequential and controlled approach to bioconjugation.
Amine-Mediated Conjugation
The primary amine group of this compound readily reacts with activated carboxylic acids (e.g., NHS esters) on biomolecules, such as the side chains of lysine (B10760008) residues in proteins or antibodies, to form stable amide bonds.[2] This initial step effectively "tags" the biomolecule with the TCO moiety.
TCO-Tetrazine Click Chemistry: The Inverse Electron-Demand Diels-Alder Reaction
Once the TCO group is attached to the biomolecule, it can undergo a highly efficient and specific reaction with a tetrazine-modified molecule. This reaction, known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of bioorthogonal chemistry.[2][3] It is exceptionally fast, proceeds under physiological conditions without the need for a catalyst, and is highly selective, meaning it does not interfere with native biological functional groups.[4][5] The reaction between TCO and tetrazine is irreversible and forms a stable dihydropyridazine (B8628806) linkage.[4]
Quantitative Data for TCO-Mediated Bioconjugation
The efficiency and reliability of bioconjugation reactions are critical for reproducible research and therapeutic development. The following tables summarize key quantitative data related to the TCO-tetrazine ligation and the stability of TCO moieties.
TCO-Tetrazine Reaction Kinetics
The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.[5] The second-order rate constants (k₂) can vary depending on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.
| TCO Derivative | Tetrazine Derivative | Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | ~2,000 |
| s-TCO | 3,6-diphenyl-s-tetrazine | Methanol | 3,100 |
| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 3,300,000 ± 40,000 |
| d-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 366,000 ± 15,000 |
s-TCO: cis-cyclopropane-fused TCO; d-TCO: cis-dioxolane-fused TCO
Stability of TCO Derivatives
The stability of the TCO group is a crucial factor, particularly for in vivo applications. While highly reactive, certain TCO derivatives can undergo isomerization to the less reactive cis-cyclooctene (CCO) form.
| TCO Derivative | Conditions | Stability Profile |
| TCO | High thiol concentrations | Isomerizes to CCO.[6] |
| TCO | Human Serum (room temp) | >97% remains as trans-isomer after 4 days.[6] |
| s-TCO | High thiol concentrations (30 mM) | Rapid isomerization.[6] |
| s-TCO | in vivo (conjugated to a mAb) | Half-life of 0.67 days.[6] |
| d-TCO | Aqueous solution (room temp) | No decomposition observed.[6] |
| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization for up to 14 days.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol for Antibody Labeling with this compound
This protocol describes the first step of a two-step conjugation strategy: attaching the TCO moiety to an antibody.
Materials:
-
Antibody of interest
-
TCO-PEG6-NHS ester (or this compound with EDC/NHS for carboxylate-containing biomolecules)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to a concentration of 1-5 mg/mL using a desalting spin column. This removes any amine-containing buffers or stabilizers.
-
TCO-PEG6-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG6-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG6-NHS ester using a desalting spin column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and using the appropriate extinction coefficients for the antibody and the TCO moiety.
Protocol for TCO-Tetrazine Click Reaction
This protocol describes the second step: the bioorthogonal reaction between the TCO-labeled antibody and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled antibody (from Protocol 4.1)
-
Tetrazine-functionalized molecule (e.g., a drug, fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled antibody and the tetrazine-functionalized molecule in the Reaction Buffer.
-
Click Reaction: Mix the TCO-labeled antibody and the tetrazine-functionalized molecule in a 1:1.5 molar ratio (TCO:tetrazine).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification (if necessary): If unreacted tetrazine-functionalized molecule needs to be removed, purification can be performed using size-exclusion chromatography (SEC).
Visualization of Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving this compound.
Caption: Workflow for labeling an antibody with TCO-PEG6-NHS ester.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of TCO-PEG6-amine for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough overview of the safety data and handling precautions for TCO-PEG6-amine, a bifunctional linker crucial for innovative applications in bioconjugation, click chemistry, and the development of Proteolysis Targeting Chimeras (PROTACs)[1]. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates critical safety information from the SDS of analogous compounds, supplier data, and established laboratory protocols. This guide is intended to empower researchers with the knowledge to handle this reagent safely and effectively in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 2353409-94-4, is a molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer[1]. This structure provides a unique combination of bioorthogonal reactivity and hydrophilicity. The TCO moiety engages in rapid and highly selective inverse-electron-demand Diels-Alder reactions with tetrazines, a cornerstone of modern click chemistry[2]. The terminal amine group allows for straightforward conjugation to biomolecules via reactions with activated esters or carboxylic acids[1].
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 2353409-94-4 | [2][3] |
| Molecular Formula | C23H44N2O8 | [2][3] |
| Molecular Weight | 476.6 g/mol | [2][3] |
| Purity | Typically >95% | [2] |
| Appearance | Reported as a colorless oil or low-melting solid | [4][5] |
| Solubility | Soluble in water, DMF, and DMSO | [2] |
| Storage | Store at -20°C, desiccated | [2] |
Hazard Identification and Safety Precautions
While a specific SDS for this compound is not publicly available, a generic SDS for similar compounds and an SDS for Amine-PEG-Amine provide guidance on potential hazards. The primary hazards are associated with the amine functional group and the potential for the compound to be an irritant.
General Hazard Statements (Based on Analogous Compounds):
-
May be harmful if swallowed.
-
May cause skin irritation.
-
May cause serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautionary Measures:
| Precaution Category | Recommended Action |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (nitrile rubber recommended), laboratory coat, and safety glasses with side shields or goggles. Use of a face shield is recommended when handling larger quantities. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the compound as a solid or creating solutions. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area at -20°C. It is important to note that TCO compounds have a limited shelf life and are not recommended for long-term storage[2]. |
Exposure Limits (Based on Polyethylene Glycol):
| Exposure Limit | Value |
| TWA (Time-Weighted Average) | 10.00 mg/m³ for polyethylene glycol |
| PEL (Permissible Exposure Limit) | 5.00 mg/m³ for respirable dust |
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended based on general protocols for amine-containing PEG compounds:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Handling and Experimental Protocols
Proper handling and adherence to established protocols are paramount for both safety and experimental success. The following sections detail recommended procedures for preparing stock solutions and performing a typical bioconjugation reaction.
Preparation of a this compound Stock Solution
Due to its nature as a low-melting solid or oil, it is recommended to prepare a stock solution for accurate dispensing[4]. Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are suitable solvents.
Caption: Workflow for preparing a this compound stock solution.
General Protocol for Bioconjugation to an NHS-activated Biomolecule
This protocol outlines the general steps for conjugating this compound to a biomolecule that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.
Caption: General workflow for conjugating this compound.
Spill and Disposal Considerations
Spill Response: In the event of a small spill, absorb the material with an inert absorbent material and dispose of it in a sealed container. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the material from entering drains.
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety office for specific guidance.
Signaling Pathways and Logical Relationships
The utility of this compound is rooted in its ability to link a targeting moiety to a payload or another biomolecule. The following diagram illustrates the logical relationship in a PROTAC application.
Caption: Logical flow of PROTAC assembly and function.
By adhering to the safety precautions and handling protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their work in drug discovery and chemical biology.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
Methodological & Application
Protocol for Labeling Antibodies with TCO-PEG6-amine for Bioorthogonal Applications
Abstract
This application note provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG6-amine. This procedure utilizes the amine-reactive N-hydroxysuccinimide (NHS) ester functionality of a TCO-PEG6-NHS ester to form a stable amide bond with primary amines (e.g., lysine (B10760008) residues) on the antibody. The incorporation of a trans-cyclooctene (B1233481) (TCO) moiety enables the antibody to be used in highly specific and rapid bioorthogonal "click chemistry" reactions with tetrazine-functionalized molecules. This is particularly useful for applications such as pre-targeted imaging and therapy, where a TCO-labeled antibody is first administered to target a specific antigen, followed by a smaller, rapidly clearing tetrazine-conjugated payload (e.g., a fluorophore, a drug, or a radionuclide). This document provides a step-by-step experimental protocol, data on expected labeling efficiencies, and an example of a relevant signaling pathway and experimental workflow.
Introduction
The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, which allows for specific chemical reactions to occur in complex biological environments without interfering with native biochemical processes. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is one of the fastest and most specific bioorthogonal reactions known, making it ideal for in vivo applications.
Labeling antibodies with TCO moieties is a powerful strategy for targeted applications. The this compound, once converted to its NHS ester, serves as an efficient linker to attach the TCO group to the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and reduces potential steric hindrance, thereby improving the accessibility of the TCO group for subsequent reaction with a tetrazine. This protocol details the materials, methods, and expected outcomes for the successful labeling of antibodies with this compound.
Materials and Reagents
-
Antibody to be labeled (e.g., IgG)
-
This compound (and reagents to convert to TCO-PEG6-NHS ester, or commercially available TCO-PEG6-NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 100 mM sodium bicarbonate buffer, pH 8.3. Crucially, the buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
Purification/Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Spectrophotometer or NanoDrop for protein concentration and degree of labeling determination.
Experimental Protocols
Protocol 1: Antibody Preparation
-
If the antibody solution contains stabilizers like bovine serum albumin (BSA) or primary amines such as Tris or glycine, it must be purified prior to labeling. This can be achieved by protein A/G affinity chromatography or buffer exchange using an appropriate molecular weight cutoff spin filter or desalting column.
-
After purification, dissolve the antibody in the amine-free Reaction Buffer at a concentration of 1-5 mg/mL.
-
Measure the accurate concentration of the antibody solution using a spectrophotometer at 280 nm.
Protocol 2: TCO-PEG6-NHS Ester Preparation and Antibody Labeling
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO or DMF.
-
Determine the desired molar excess of the TCO-PEG6-NHS ester to the antibody. A common starting point is a 5- to 20-fold molar excess. The optimal ratio may need to be determined empirically for each antibody.
-
Slowly add the calculated volume of the TCO-PEG6-NHS ester stock solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Protect the reaction from light if the TCO reagent is light-sensitive.
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature. This step is used to consume any unreacted NHS ester.
Protocol 3: Purification of the TCO-Labeled Antibody
-
Remove the excess, unreacted TCO-PEG6-NHS ester and other small molecule byproducts by size-exclusion chromatography using a desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).
-
Follow the manufacturer's instructions for the desalting column. Briefly, centrifuge the column to remove the storage buffer, equilibrate the column with the desired storage buffer (e.g., 1X PBS), and then apply the labeling reaction mixture to the column.
-
Centrifuge the column to collect the purified TCO-labeled antibody.
-
Measure the concentration of the purified antibody conjugate using a spectrophotometer at 280 nm.
Protocol 4: Determination of the Degree of Labeling (DOL)
The degree of labeling (the average number of TCO molecules per antibody) can be determined if the TCO-PEG6-NHS ester contains a chromophore with a distinct absorbance wavelength. If not, alternative methods like mass spectrometry can be used. For TCO reagents with a UV-tracer, the DOL can be calculated using the following formula:
DOL = (A_max * ε_Ab) / [(A_280 - A_max * CF) * ε_TCO]
Where:
-
A_max is the absorbance of the conjugate at the maximum absorbance wavelength of the TCO label.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_TCO is the molar extinction coefficient of the TCO label at its A_max.
-
CF is a correction factor (A_280 of the TCO label / A_max of the TCO label).
Quantitative Data
The degree of labeling is dependent on the molar ratio of the TCO-PEG6-NHS ester to the antibody used in the labeling reaction. The following table provides expected DOL values based on data from similar TCO-NHS ester labeling experiments.[1]
| Molar Ratio (TCO-NHS ester : Antibody) | Expected Degree of Labeling (DOL) |
| 5:1 | ~4 |
| 10:1 | ~8 |
| 15:1 | ~10 |
Note: Higher degrees of labeling can potentially impact the antibody's antigen-binding affinity. It is recommended to perform functional assays to confirm the activity of the labeled antibody.[2]
Antibody Recovery and Stability
-
Stability: When stored in a sterile, amine-free buffer at 4°C, antibody conjugates are generally stable for several weeks to months. For long-term storage, it is recommended to aliquot the conjugate and store at -20°C or -80°C in a glycerol-containing buffer to prevent freeze-thaw cycles. The stability of fluorescently labeled antibodies has been shown to be maintained for over a year when stored at 4-5°C.[3] However, the stability of any specific conjugate should be empirically determined.
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling an antibody with TCO-PEG6-NHS ester.
Application Example: Pre-targeted Therapy Workflow
Caption: A pre-targeting strategy using a TCO-labeled antibody and a tetrazine-drug conjugate.
Example Signaling Pathway: HER2 Signaling in Cancer
TCO-labeled antibodies are frequently used to target cancer cells. A common target is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in several cancers, including breast and gastric cancer. Antibodies targeting HER2 can be used for both diagnostic and therapeutic purposes.
References
- 1. Development of a novel antibody–tetrazine conjugate for bioorthogonal pretargeting - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent-labeled antibodies: Balancing functionality and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TCO-PEG6-amine for Live Cell Surface Labeling and Imaging
Introduction
TCO-PEG6-amine is a bifunctional molecule integral to the field of bioorthogonal chemistry, enabling the precise labeling of biomolecules on the surface of living cells. This reagent features a trans-cyclooctene (B1233481) (TCO) group, a highly reactive dienophile that participates in inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-conjugated probes. The inherent speed and selectivity of the TCO-tetrazine ligation, occurring rapidly at low concentrations without the need for a catalyst, make it an ideal tool for dynamic studies in complex biological systems.[1][2][3][4] The molecule also contains a six-unit polyethylene (B3416737) glycol (PEG6) spacer, which enhances hydrophilicity and minimizes steric hindrance, and a terminal amine group for covalent attachment to biomolecules of interest.[1][5] These features collectively make this compound a versatile reagent for applications ranging from single-molecule imaging to tracking receptor dynamics on live cells.[6][7][8]
Principle of this compound Labeling
The utility of this compound lies in a two-step labeling strategy. First, the amine group of this compound is covalently conjugated to a biomolecule of interest, typically an antibody or a ligand that targets a specific cell surface protein. This is commonly achieved through the reaction of the amine with an activated ester (e.g., NHS ester) on the targeting biomolecule, forming a stable amide bond. The resulting TCO-functionalized biomolecule can then be introduced to live cells. In the second step, a tetrazine-conjugated fluorescent probe is added. The TCO group on the cell surface-bound biomolecule rapidly and specifically reacts with the tetrazine probe via IEDDA click chemistry, resulting in stable, covalent labeling of the target protein. This bioorthogonal approach ensures that the labeling reaction does not interfere with native cellular processes.
Data Presentation
Table 1: Quantitative Data for TCO-Tetrazine Ligation in Live Cell Imaging
| Parameter | Value | Cell Type / Conditions | Source |
| Reaction Kinetics | |||
| Second-Order Rate Constant (k₂) | Up to 10⁷ M⁻¹s⁻¹ | in vivo applications | [2] |
| ~2000 M⁻¹s⁻¹ | 9:1 methanol/water | [4] | |
| 100 - 620 M⁻¹s⁻¹ | 1,4-dioxane at 25°C | [9] | |
| Labeling Efficiency | |||
| Radiochemical Yield | >97% | 18F-labeled TCO with tetrazine-RGD | [10] |
| Cell Viability | |||
| Post-Labeling Viability | >96% | Skin explant cultures | [11] |
| >84% | Primary neurons after photocatalytic labeling | [12] | |
| >70% | Primary and immortalized cells up to 50 µg/mL | [11] | |
| Imaging Parameters | |||
| Spatial Accuracy | ~30 nm | Single-molecule localization microscopy (SMLM) | [6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of this compound to an antibody via the formation of a stable amide bond with a pre-activated antibody containing an NHS ester.
Materials:
-
Antibody of interest (e.g., anti-EGFR)
-
This compound
-
NHS-ester activation reagent
-
Anhydrous DMSO
-
Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.0-8.5[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin column
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, purify the antibody using an appropriate method such as a spin column.[14] Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.[1]
-
This compound Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.[1] Mix gently and incubate for 1 hour at room temperature in the dark.[13]
-
Quenching: (Optional) Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters on the antibody.[1] Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unconjugated this compound and quenching reagents using a desalting spin column equilibrated with PBS.
-
Characterization: Determine the concentration of the TCO-conjugated antibody using a protein assay. The conjugate is now ready for cell labeling or can be stored at 4°C.
Protocol 2: Live Cell Surface Labeling and Imaging
This protocol details the labeling of cell surface proteins on live cells using the TCO-conjugated antibody and a tetrazine-fluorophore, followed by fluorescence microscopy.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
TCO-conjugated antibody (from Protocol 1)
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-Cy5)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (optional): 4% paraformaldehyde in PBS
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 70-80%).
-
Primary Labeling: Dilute the TCO-conjugated antibody to the desired working concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and add the antibody solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound antibody.
-
Secondary Labeling: Dilute the tetrazine-fluorophore to the desired concentration in pre-warmed cell culture medium. Add this solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Final Washing: Wash the cells three times with warm PBS to remove the unbound tetrazine-fluorophore.
-
Imaging: Add fresh, pre-warmed cell culture medium to the cells. Image the labeled cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
(Optional) Fixation: For fixed-cell imaging, after the final wash, incubate the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15] Wash again with PBS before imaging.
Protocol 3: Cell Viability Assay
This protocol describes a method to assess the viability of cells after the labeling procedure using a metabolic assay such as the MTT or resazurin (B115843) assay.[16]
Materials:
-
Labeled and unlabeled (control) cells in a multi-well plate
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Perform the live-cell labeling protocol on cells in a multi-well plate. Include control wells of unlabeled cells.
-
After the final wash, add fresh cell culture medium.
-
Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.[16] During this time, viable cells will metabolize the reagent, leading to a color change.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as the percentage of the signal from labeled cells relative to the unlabeled control cells.
Visualizations
Caption: Experimental workflow for live cell surface labeling.
Caption: Simplified EGFR signaling pathway for imaging studies.
References
- 1. interchim.fr [interchim.fr]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 6. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. Single-molecule imaging of EGFR signalling on the surface of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcb.berkeley.edu [mcb.berkeley.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing TCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
This application note details the use of TCO-PEG6-amine, a bifunctional linker, in the synthesis of PROTACs. This linker features a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry and a primary amine for conventional amide bond formation. The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) chain enhances solubility and provides a flexible spacer to optimize the formation of the ternary complex (POI-PROTAC-E3 ligase).[2]
We present a modular approach for the synthesis of a BRD4-targeting PROTAC using an in-cell click-formed proteolysis targeting chimeras (CLIPTACs) strategy. This involves the separate synthesis of a TCO-functionalized BRD4 ligand (JQ1-TCO-PEG6-amine) and a tetrazine-functionalized E3 ligase ligand (Thalidomide-Tetrazine). These precursors can then be introduced to cells where they undergo a rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition to form the active PROTAC.[6]
Signaling Pathways
The Ubiquitin-Proteasome System (UPS)
The UPS is the primary mechanism for regulated protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin (B1169507) chain, targeting them for destruction by the proteasome.[7][8] PROTACs co-opt this system to degrade specific proteins of interest.
BRD4 Signaling in Cancer
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-MYC.[9][10][11] By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[4][12] Degradation of BRD4 is a promising therapeutic strategy in various cancers.
Experimental Protocols
PROTAC Synthesis Workflow
The synthesis of the BRD4-targeting PROTAC is achieved through a modular approach involving the preparation of two key intermediates followed by an in-cell click reaction.
Protocol 1: Synthesis of JQ1-TCO-PEG6-amine
This protocol describes the amide coupling of JQ1-carboxylic acid with this compound.
-
Materials:
-
(+)-JQ1-carboxylic acid
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
-
-
Procedure:
-
Dissolve (+)-JQ1-carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain JQ1-TCO-PEG6-amine.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Protocol 2: Synthesis of Thalidomide-Tetrazine
This protocol describes the conjugation of a thalidomide derivative with a tetrazine moiety.
-
Materials:
-
Thalidomide-O-amido-C3-NH2 or a similar amine-functionalized thalidomide derivative
-
A suitable NHS-ester or carboxylic acid functionalized tetrazine
-
Coupling reagents (if starting from a carboxylic acid, e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
-
-
Procedure:
-
If using an NHS-ester functionalized tetrazine, dissolve the thalidomide-amine derivative (1.0 eq) and the tetrazine-NHS ester (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 12-16 hours.
-
If using a carboxylic acid functionalized tetrazine, follow the amide coupling procedure described in Protocol 1.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by reverse-phase HPLC to obtain the thalidomide-tetrazine conjugate.
-
Characterize the final product by LC-MS and NMR spectroscopy.
-
Protocol 3: Evaluation of BRD4 Degradation by Western Blot
This protocol outlines the steps to assess the degradation of BRD4 in cells treated with the PROTAC precursors.[13][14]
-
Materials:
-
Human cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)
-
JQ1-TCO-PEG6-amine and Thalidomide-Tetrazine stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with equimolar concentrations of JQ1-TCO-PEG6-amine and Thalidomide-Tetrazine at various concentrations (e.g., 10, 100, 1000 nM) for different time points (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD4 and c-MYC band intensities to the GAPDH loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in tables for clear comparison.
Table 1: Dose-Dependent Degradation of BRD4
| Concentration (nM) | % BRD4 Degradation (at 24h) |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
Table 2: Time-Dependent Degradation of BRD4 at 100 nM
| Time (hours) | % BRD4 Degradation |
| 4 | Value |
| 8 | Value |
| 16 | Value |
| 24 | Value |
Table 3: Key Degradation Parameters for JQ1-based PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase | Reference |
| dBET6 | HEK293T | 6 | 97 | CRBN | [15] |
| PROTAC 1 | Burkitt's Lymphoma | <1 | >90 | CRBN | [16] |
| PROTAC 2 | AML | ~100 | >90 | CRBN | [16] |
| PROTAC 5 | BxPC3 | 165 (IC50) | >90 | VHL | [16] |
| PROTAC 8 | Prostate Cancer | <1 | >99 | CRBN | [16] |
| PROTAC 20 | - | <1 (IC50) | >90 | VHL | [16] |
Note: The values in Tables 1 and 2 are placeholders and should be replaced with experimental data. Table 3 provides a comparative overview of published JQ1-based PROTACs.
Conclusion
This compound is a versatile and valuable tool for the synthesis of PROTACs, particularly through the innovative CLIPTACs strategy. The bioorthogonal TCO-tetrazine click chemistry allows for the efficient in-cell formation of the active PROTAC, offering a modular and flexible approach to targeted protein degradation. The provided protocols offer a comprehensive guide for the synthesis of the necessary precursors and the subsequent evaluation of target protein degradation. This methodology empowers researchers to rapidly generate and screen novel PROTAC candidates for various therapeutic applications.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs and Molecular Glues [astrazeneca.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 10. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 11. news-medical.net [news-medical.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. rndsystems.com [rndsystems.com]
- 16. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG6-amine for Modification of Oligonucleotides and Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
TCO-PEG6-amine is a bifunctional linker that plays a crucial role in the field of bioconjugation, particularly for the site-specific modification of oligonucleotides and peptides. This reagent incorporates a Trans-Cyclooctene (TCO) group, a highly reactive dienophile, and a primary amine connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The TCO moiety is central to one of the fastest bioorthogonal "click chemistry" reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2] This reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a catalyst.[3]
The primary amine group on the this compound linker provides a versatile handle for conjugation to biomolecules. It can readily react with activated carboxylic acids (e.g., NHS esters) or with carboxyl groups on the target molecule in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5] This allows for the covalent attachment of the TCO-PEG6 moiety to oligonucleotides synthesized with a 5'- or 3'-carboxyl modification or to peptides containing glutamic acid or aspartic acid residues.[6]
The hydrophilic PEG6 spacer enhances the aqueous solubility of the otherwise hydrophobic TCO group and provides a flexible linker that minimizes steric hindrance between the biomolecule and any subsequently attached molecule.[3][7] This is particularly advantageous in drug development for applications such as the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and molecular imaging probes.[2]
Key Applications:
-
Site-Specific Labeling: Enables the precise attachment of reporter molecules, such as fluorescent dyes or biotin, to oligonucleotides and peptides for detection and imaging.
-
Drug Development: Facilitates the development of novel therapeutics, including ADCs and peptide-drug conjugates, by linking cytotoxic agents or other therapeutic moieties to targeting biomolecules.[2]
-
PROTAC Development: Can be used as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]
-
Surface Immobilization: Allows for the attachment of oligonucleotides and peptides to surfaces for the development of biosensors and microarrays.
Quantitative Data
Quantitative data for the conjugation efficiency and yield of this compound with oligonucleotides and peptides are not extensively reported in the literature. The efficiency of the EDC/NHS-mediated coupling reaction can be influenced by several factors, including the concentration of reactants, pH, temperature, and the specific properties of the oligonucleotide or peptide.[7][8] Similarly, the subsequent TCO-tetrazine ligation is known for its high efficiency, often exceeding 99% under optimized conditions.[3] Researchers are encouraged to empirically determine the optimal reaction conditions and quantify the conjugation efficiency for their specific application using techniques such as HPLC, LC-MS, or gel electrophoresis.[1][9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₃H₄₄N₂O₈ | [4] |
| Molecular Weight | 476.6 g/mol | [4] |
| CAS Number | 2353409-94-4 | [4] |
| Purity | >95% | [4] |
| Solubility | Water, DMF | [4] |
| Storage | -20°C, protect from light and moisture | [4] |
Table 2: Representative Reaction Parameters for this compound Conjugation (User-Determined)
| Parameter | Oligonucleotide Modification | Peptide Modification |
| Molar Ratio (this compound:Biomolecule) | e.g., 10:1 to 50:1 | e.g., 5:1 to 20:1 |
| EDC Molar Excess | e.g., 50 to 100-fold | e.g., 20 to 50-fold |
| NHS/sulfo-NHS Molar Excess | e.g., 50 to 100-fold | e.g., 20 to 50-fold |
| Reaction Time | e.g., 4 to 16 hours | e.g., 2 to 12 hours |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Conjugation Efficiency | User-determined | User-determined |
| Typical Final Yield | User-determined | User-determined |
Experimental Protocols
Protocol 1: Modification of a 5'-Carboxy-Modified Oligonucleotide with this compound
This protocol describes the conjugation of this compound to a 5'-carboxy-modified oligonucleotide using EDC and sulfo-NHS.
Materials:
-
5'-Carboxy-modified oligonucleotide
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
-
Nuclease-free water
-
Desalting columns (e.g., NAP-10)
-
HPLC system for purification and analysis
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-carboxy-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM solution of this compound in anhydrous DMF.
-
Immediately before use, prepare a 500 mM solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 500 mM solution of sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine 50 µL of the 1 mM oligonucleotide solution with 50 µL of Activation Buffer.
-
Add 10 µL of the 500 mM EDC solution and 10 µL of the 500 mM sulfo-NHS solution.
-
Vortex briefly and incubate at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add 10 µL of the 100 mM this compound solution to the activated oligonucleotide mixture. This represents a 20-fold molar excess of the amine linker. The optimal molar ratio should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.5 by adding Coupling Buffer.
-
Incubate the reaction at room temperature for 4-16 hours with gentle shaking.
-
-
Quenching the Reaction: Add 10 µL of Quenching Buffer to the reaction mixture and incubate for 15 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
Purification:
-
Purify the TCO-modified oligonucleotide using a desalting column (e.g., NAP-10) to remove excess reagents.
-
For higher purity, HPLC purification is recommended. Use a reverse-phase C18 column with a suitable gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.[10]
-
-
Characterization:
-
Confirm the successful conjugation and determine the purity of the TCO-modified oligonucleotide by LC-MS analysis.[9] The expected mass will be the mass of the starting oligonucleotide plus the mass of the TCO-PEG6 moiety (approximately 458.6 Da, accounting for the loss of H₂O).
-
Protocol 2: Modification of a Peptide with this compound
This protocol describes the conjugation of this compound to a peptide containing glutamic acid or aspartic acid residues using EDC and NHS.
Materials:
-
Peptide with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2-7.5
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes
-
HPLC system for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Peptide Preparation: Dissolve the peptide in Activation Buffer to a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Immediately before use, prepare a 50 mM solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 100 mM solution of NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
To the peptide solution, add EDC and NHS to a final concentration of 10 mM and 20 mM, respectively. The optimal concentrations may need to be determined empirically.[11]
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation Reaction:
-
Add the this compound solution to the activated peptide mixture to achieve a 10 to 20-fold molar excess.
-
Adjust the reaction pH to 7.2-7.5 with Coupling Buffer.
-
Incubate at room temperature for 2-12 hours with gentle mixing.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench unreacted NHS esters.
-
Purification:
-
Remove excess reagents by desalting or dialysis.
-
For high purity, purify the TCO-modified peptide by reverse-phase HPLC.[12]
-
-
Characterization:
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for modifying a 5'-carboxy oligonucleotide with this compound.
References
- 1. bostonsociety.org [bostonsociety.org]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 5. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 6. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Q-TOF-LC-MS and TQ-LC-MS analysis of Oligonucleotides | AxisPharm [axispharm.com]
- 10. mz-at.de [mz-at.de]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with TCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced imaging agents, and novel diagnostic tools. This document provides detailed protocols for the covalent attachment of TCO-PEG6-amine to carboxylated nanoparticles. This compound is a bifunctional linker that contains a terminal amine group for conjugation to the nanoparticle surface and a trans-cyclooctene (B1233481) (TCO) group. The TCO moiety is a key component in bioorthogonal click chemistry, allowing for the highly efficient and specific attachment of tetrazine-modified biomolecules, such as antibodies, peptides, or therapeutic agents, to the nanoparticle surface under mild, biocompatible conditions.[1]
The inclusion of a six-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the functionalized nanoparticles in biological media, reduces non-specific protein binding, and can improve circulation times in vivo. These protocols will guide researchers through the functionalization process, characterization of the resulting nanoparticles, and the subsequent click chemistry reaction to attach a desired ligand.
Materials and Methods
Materials
-
Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots, liposomes)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween-20
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, targeting ligand)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized (DI) water
-
Magnetic separator (for magnetic nanoparticles)
-
Centrifuge
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
Fluorometer or plate reader
Experimental Protocols
Protocol 1: Surface Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of the primary amine of this compound to surface carboxyl groups on nanoparticles using EDC/NHS chemistry.
1. Nanoparticle Preparation: a. Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL. b. Sonicate the nanoparticle suspension for 5-10 minutes to ensure a homogenous dispersion.
2. Activation of Carboxyl Groups: a. Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 10 mg/mL immediately before use. b. To the nanoparticle suspension, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
3. Amine Coupling Reaction: a. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. b. Add the this compound stock solution to the activated nanoparticle suspension. A 20-fold molar excess of this compound relative to the estimated number of carboxyl groups on the nanoparticle surface is recommended as a starting point. c. Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer. d. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
4. Quenching and Washing: a. Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. b. Separate the functionalized nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation (e.g., 10,000 x g for 20 minutes). c. Discard the supernatant and wash the nanoparticles three times with Washing Buffer. d. After the final wash, resuspend the TCO-functionalized nanoparticles in Coupling Buffer.
Protocol 2: Quantification of Surface TCO Groups
This protocol provides a method to quantify the number of accessible TCO groups on the nanoparticle surface using a fluorogenic tetrazine probe. The reaction between the TCO and the fluorogenic tetrazine results in a significant increase in fluorescence, which can be correlated to the number of TCO groups.[2][3]
1. Preparation of Standard Curve: a. Prepare a series of known concentrations of a TCO-containing small molecule (e.g., TCO-amine) in Coupling Buffer. b. Add a molar excess of a fluorogenic tetrazine dye to each standard. c. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature). d. Measure the fluorescence intensity of each standard using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the chosen dye. e. Plot the fluorescence intensity as a function of TCO concentration to generate a standard curve.
2. Quantification of TCO on Nanoparticles: a. To a known concentration of TCO-functionalized nanoparticles in Coupling Buffer, add a molar excess of the same fluorogenic tetrazine dye used for the standard curve. b. Incubate the reaction for 30-60 minutes at room temperature, protected from light. c. Measure the fluorescence intensity of the nanoparticle suspension. d. Using the standard curve, determine the concentration of TCO groups in the nanoparticle sample. From this, the number of TCO groups per nanoparticle or per mg of nanoparticles can be calculated.
Protocol 3: Click Chemistry Ligation of a Tetrazine-Modified Molecule
This protocol describes the bioorthogonal reaction between the TCO-functionalized nanoparticles and a tetrazine-modified molecule of interest.[4]
1. Reaction Setup: a. Resuspend the TCO-functionalized nanoparticles in Coupling Buffer at a concentration of 1-5 mg/mL. b. Prepare a solution of the tetrazine-modified molecule in Coupling Buffer. c. Add the tetrazine-modified molecule to the nanoparticle suspension. A 1.5 to 5-fold molar excess of the tetrazine molecule relative to the quantified number of TCO groups is recommended.
2. Click Reaction: a. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The reaction progress can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
3. Purification: a. Separate the final conjugated nanoparticles from unreacted tetrazine-modified molecules using magnetic separation or centrifugation as described in Protocol 1, step 4. b. Wash the nanoparticles three times with Washing Buffer. c. Resuspend the final conjugate in an appropriate storage buffer (e.g., PBS with a preservative).
Data Presentation
Successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data for carboxylated magnetic nanoparticles before and after functionalization.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Carboxylated Nanoparticles | 125 ± 5 | 0.18 | -45 ± 3 |
| This compound Functionalized Nanoparticles | 140 ± 7 | 0.21 | -32 ± 4 |
Note: The increase in hydrodynamic diameter is indicative of the successful conjugation of the this compound linker to the nanoparticle surface. The change in zeta potential towards a less negative value is also consistent with the modification of the surface carboxyl groups.[5][6]
Table 2: Quantification of Surface TCO Groups
| Nanoparticle Sample | TCO Groups per mg of Nanoparticles |
| This compound Functionalized Nanoparticles | 50-100 nmol |
Note: The number of reactive TCO groups can be influenced by factors such as the initial concentration of carboxyl groups on the nanoparticle surface and the efficiency of the EDC/NHS coupling reaction.
Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TCO-PEG6-Amine: A Key Enabler for Pretargeted Imaging and Therapy
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pretargeted imaging and therapy represent a paradigm shift in the quest for more specific and effective diagnostic and therapeutic agents. This two-step approach decouples the targeting vehicle from the imaging or therapeutic payload, allowing for optimal target accumulation and clearance of unbound agents before the delivery of a potent, short-lived radionuclide or drug. At the heart of this strategy lies the bioorthogonal "click" reaction, and one of the most rapid and efficient examples is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). TCO-PEG6-amine has emerged as a critical bifunctional linker in this context, enabling the attachment of the TCO moiety to targeting molecules, thereby setting the stage for highly specific in vivo chemistry.
This document provides a detailed overview of the applications of this compound in pretargeted strategies, along with comprehensive protocols for its use in modifying targeting vectors and performing pretargeted imaging and therapy experiments.
Principle of TCO-Tetrazine Pretargeting
The pretargeting strategy using this compound involves two sequential steps. First, a targeting molecule, such as a monoclonal antibody (mAb), is conjugated with this compound. This TCO-modified antibody is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound conjugate clears from circulation. In the second step, a small, radiolabeled tetrazine molecule is injected. This tetrazine rapidly and specifically reacts ("clicks") with the TCO-tagged antibody at the target, leading to a high concentration of the imaging or therapeutic payload at the desired location.[1][2][3][4][5] This approach significantly improves the target-to-background ratio, reduces off-target toxicity, and enables the use of short-lived, highly potent radionuclides.[1][2][5][6]
The PEG6 linker in this compound plays a crucial role by enhancing the water solubility and bioavailability of the TCO moiety and providing a flexible spacer that minimizes steric hindrance during the click reaction.[7][8]
Core Applications
-
Pretargeted Radioimmunodetection (PRIT): Enables high-contrast imaging of tumors and other disease sites using PET or SPECT radionuclides. The rapid reaction kinetics of the TCO-tetrazine ligation are well-suited for use with short-lived isotopes.[1][2][3][4]
-
Pretargeted Radioimmunotherapy (PRIT): Facilitates the delivery of therapeutic radionuclides to tumors with minimal collateral damage to healthy tissues. This approach allows for the use of highly potent alpha- or beta-emitting isotopes that would be too toxic for conventional radioimmunotherapy.[4][5]
-
Drug Delivery: While the primary focus is on radionuclide delivery, the pretargeting concept can be extended to deliver other potent therapeutic agents, such as cytotoxic drugs or toxins.
Data Presentation
Table 1: In Vivo Biodistribution of a Pretargeted System
Data presented here is a representative example based on published studies and may not reflect the use of this compound specifically, but illustrates the typical outcomes of TCO-tetrazine pretargeting.
| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 4h post-injection of Radiolabeled Tetrazine |
| Blood | 0.5 ± 0.1 |
| Tumor | 12.3 ± 2.5 |
| Liver | 1.8 ± 0.4 |
| Kidneys | 2.5 ± 0.7 |
| Spleen | 0.9 ± 0.2 |
| Muscle | 0.3 ± 0.1 |
This table summarizes typical biodistribution data, highlighting the high tumor accumulation and low background levels characteristic of the pretargeting approach.
Table 2: Comparison of Pretargeted vs. Conventional Radioimmunotherapy
This table provides a conceptual comparison based on findings in the literature.
| Parameter | Conventional Radioimmunotherapy | Pretargeted Radioimmunotherapy (TCO-Tz) |
| Tumor-to-Blood Ratio | Low to Moderate | High to Very High |
| Radiation Dose to Healthy Tissues | High | Low |
| Suitable Radionuclides | Long half-life (e.g., ¹⁷⁷Lu, ⁹⁰Y) | Short half-life (e.g., ¹⁸F, ⁶⁸Ga, ¹⁷⁷Lu) |
| Therapeutic Window | Narrow | Wide |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes the modification of a monoclonal antibody (mAb) with this compound via its primary amine group. This is typically achieved by first activating the carboxyl groups on the antibody or by using a bifunctional crosslinker. Here, we describe the use of EDC/NHS chemistry to couple the amine group of this compound to the carboxyl groups of the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugal filters (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into MES buffer (pH 6.0) using a PD-10 desalting column or centrifugal filters.
-
Adjust the concentration of the mAb to 2-5 mg/mL.
-
-
Activation of Antibody Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in cold, anhydrous DMF or DMSO.
-
To the mAb solution, add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of this compound to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification of the TCO-mAb Conjugate:
-
Remove unreacted this compound and other small molecules by buffer exchanging the reaction mixture into PBS (pH 7.4) using a PD-10 desalting column or centrifugal filters.
-
Repeat the buffer exchange process at least three times if using centrifugal filters.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration of the final TCO-mAb conjugate using a standard protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry or by reacting the TCO-mAb with a fluorescently labeled tetrazine and measuring the absorbance.
-
Protocol 2: In Vivo Pretargeted Imaging Study in a Murine Xenograft Model
This protocol outlines a typical pretargeted imaging experiment in mice bearing tumor xenografts.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
TCO-modified monoclonal antibody (TCO-mAb) from Protocol 1
-
Radiolabeled tetrazine (e.g., ¹⁸F-Tz or ⁶⁸Ga-Tz)
-
Sterile, pyrogen-free saline
-
Animal anesthesia (e.g., isoflurane)
-
PET/SPECT imaging system
Procedure:
-
Administration of TCO-mAb:
-
Administer a predetermined dose of the TCO-mAb (typically 50-100 µg) to each mouse via intravenous (tail vein) injection.
-
Allow the TCO-mAb to circulate and accumulate at the tumor site for a predetermined period (the "pretargeting interval"), typically 24-72 hours. This interval needs to be optimized for each antibody to allow for sufficient clearance of unbound antibody from the blood.
-
-
Administration of Radiolabeled Tetrazine:
-
After the pretargeting interval, administer a dose of the radiolabeled tetrazine (typically 1-5 MBq) to each mouse via intravenous injection.
-
-
PET/SPECT Imaging:
-
At various time points after the tetrazine injection (e.g., 1, 4, and 24 hours), anesthetize the mice and perform whole-body PET or SPECT imaging.
-
Acquire images for a sufficient duration to obtain good counting statistics.
-
-
Biodistribution Analysis (Optional but Recommended):
-
Following the final imaging session, euthanize the mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Visualizations
Caption: Workflow of pretargeted imaging and therapy using a TCO-modified antibody.
Caption: Functional components of the this compound linker.
Caption: Logical relationship between pretargeted and conventional approaches.
Conclusion
This compound is a powerful and versatile tool for researchers developing next-generation targeted diagnostics and therapeutics. Its ability to efficiently link targeting molecules with the highly reactive TCO moiety is fundamental to the success of the pretargeting strategy. By leveraging the rapid and specific TCO-tetrazine click reaction, scientists can achieve unprecedented levels of targeting specificity, leading to improved imaging contrast and more effective, less toxic therapies. The protocols and information provided herein serve as a guide for the successful implementation of this compound in pretargeted imaging and therapy applications.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pretargeted Radioimmunotherapy Based on the Inverse Electron Demand Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 8. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
Application Notes and Protocols for TCO-Tetrazine Ligation in Biological Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a bioorthogonal reaction that has rapidly become an indispensable tool in chemical biology, drug development, and molecular imaging.[1][2] This reaction is based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine, which forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the sole byproduct.[1][3] Its key advantages lie in its exceptionally fast reaction kinetics, high specificity, and biocompatibility, allowing for efficient covalent bond formation in complex biological environments such as cell lysates, cell culture media, and even living organisms.[1][4][5]
The TCO-tetrazine ligation proceeds without the need for a cytotoxic catalyst, such as copper, making it particularly well-suited for in vivo applications.[6][7] The reaction is highly specific, with the TCO and tetrazine moieties reacting exclusively with each other and not with endogenous functional groups found in biomolecules.[2][3] This application note provides a comprehensive overview of the experimental conditions, detailed protocols for common applications, and a summary of the kinetic data to guide researchers in successfully applying this powerful chemistry.
Key Experimental Parameters and Quantitative Data
The efficiency of the TCO-tetrazine ligation is influenced by several factors, including the structure of the TCO and tetrazine derivatives, reactant concentrations, pH, and temperature.
Reaction Kinetics
The TCO-tetrazine ligation is renowned for its rapid kinetics, with second-order rate constants (k) among the highest of all bioorthogonal reactions.[7][8] This allows for efficient labeling at low concentrations, which is crucial for biological applications.[7] The reactivity can be tuned by modifying the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster reaction rates.[9][10]
Table 1: Second-Order Rate Constants for Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Source |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 ± 400 | 9:1 Methanol:Water, 25°C | [5][11] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 1140 ± 40 | Methanol, 25°C | [11] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 400 ± 20 | THF, 25°C | [11] |
| Hydrogen-substituted tetrazine | TCO derivatives | up to 30,000 | Aqueous media | [1][11] |
| 6-Methyl-substituted tetrazine | TCO derivatives | ~1000 | Aqueous media | [1][11] |
| Dipyridal tetrazine | TCO | 2000 (±400) | PBS buffer | [1] |
| General Range | 1 - 1 x 10⁶ | [1][3] | ||
| General | > 800 | [1][7] | ||
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS at 37 °C | [10] |
| s-TCO derivative (water-soluble) | 3,6-dipyridyl-s tetrazine derivative | (3,300 ± 40) x 10³ | Not Specified | [10] |
General Reaction Conditions
The TCO-tetrazine ligation is robust and proceeds efficiently under a wide range of biologically compatible conditions.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Source |
| pH | 6.0 - 9.0 | The reaction is generally faster at a more neutral to slightly basic pH. For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, an amine-free buffer (e.g., phosphate (B84403) buffer) at pH 7.5-8.5 is crucial. | [3][6] |
| Temperature | 4°C to 40°C | The reaction is typically fast at room temperature (20-25°C). Lowering the temperature to 4°C will slow the reaction but can be beneficial for sensitive biomolecules. Incubation at 37°C or 40°C can accelerate the reaction. | [6][8] |
| Stoichiometry | 1:1 to 1:1.5 (TCO:Tetrazine) | A slight excess of the tetrazine-functionalized molecule (1.05 to 1.5-fold molar excess) is often used to ensure complete consumption of the TCO-labeled species. The optimal ratio should be determined empirically. | [6][8] |
| Solvent/Buffer | Aqueous buffers (e.g., PBS) | The reaction is compatible with most aqueous buffers. For introducing TCO or tetrazine moieties using NHS esters, amine-free buffers such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5 are recommended to avoid side reactions. | [6] |
| Catalyst | Not required | The reaction is catalyst-free, which is a major advantage for biological applications as it avoids the cytotoxicity associated with copper catalysts. | [3][6] |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation
This protocol describes a general method for conjugating two proteins using TCO-tetrazine ligation.
Materials:
-
Protein A
-
Protein B
-
TCO-PEG-NHS ester
-
methyl-tetrazine-PEG-NHS ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
-
Anhydrous DMSO or DMF
Procedure:
Part A: Functionalization of Protein A with TCO
-
Dissolve Protein A in the amine-free buffer to a final concentration of 1-5 mg/mL.[8]
-
Immediately before use, prepare a 10-20 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.[12]
-
Add a 10-20 fold molar excess of the TCO-PEG-NHS ester stock solution to the Protein A solution.[8][12] The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[12]
-
(Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[12]
-
Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column equilibrated with the desired reaction buffer (e.g., PBS).[6][12]
Part B: Functionalization of Protein B with Tetrazine
-
Repeat steps 1-6 for Protein B using methyl-tetrazine-PEG-NHS ester.
Part C: TCO-Tetrazine Ligation
-
Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 to 1:1.5 molar ratio in PBS.[8]
-
Incubate the reaction for 30-60 minutes at room temperature.[6] For less reactive partners or lower concentrations, the incubation time can be extended to 2 hours or overnight at 4°C.[6]
-
The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance at 510-550 nm.[3]
-
The final conjugate can be purified from unreacted components by size-exclusion chromatography if necessary.[6]
-
Store the final conjugate at 4°C.[6]
Caption: Workflow for Protein-Protein Conjugation.
Protocol 2: Pre-targeted Live-Cell Imaging
This protocol outlines a pre-targeting strategy for imaging a specific cell surface receptor.
Materials:
-
Cells expressing the target receptor
-
Antibody targeting the receptor of interest
-
TCO-PEG-NHS ester
-
Tetrazine-fluorophore conjugate
-
Live-cell imaging medium
-
PBS
-
Fluorescence microscope
Procedure:
Part A: Preparation of TCO-labeled Antibody
-
Prepare the TCO-labeled antibody as described in Protocol 1, Part A.
Part B: Pre-targeting and Imaging
-
Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C to allow for antibody binding.[12]
-
Wash the cells with fresh imaging medium to remove unbound antibody.
-
Prepare a staining solution of the tetrazine-fluorophore conjugate in imaging medium at a final concentration of 1-5 µM.[12]
-
Add the staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. The signal should develop rapidly.[12] Time-lapse imaging can be performed to monitor the labeling process.[12]
Controls:
-
Unlabeled Cells + Tetrazine-fluorophore: To assess non-specific binding of the tetrazine probe.
-
TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.
-
Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.
Caption: Pre-targeted Live-Cell Imaging Workflow.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Suboptimal Stoichiometry: Empirically optimize the molar ratio of TCO to tetrazine. A slight excess of one component is often beneficial.[6]
-
Incorrect Buffer: If using NHS esters for labeling, ensure the buffer is free of primary amines (e.g., Tris, glycine).[12]
-
Hydrolysis of NHS Ester: Prepare the NHS ester stock solution immediately before use in anhydrous DMSO or DMF.
-
-
Non-specific Labeling:
-
Ensure adequate washing steps to remove unbound reagents.
-
Include proper controls to assess non-specific binding of the tetrazine probe.
-
Conclusion
The TCO-tetrazine ligation is a powerful and versatile tool for bioconjugation in complex biological media. Its rapid, catalyst-free nature and high specificity make it ideal for a wide range of applications, from creating antibody-drug conjugates to live-cell imaging. By understanding the key experimental parameters and following optimized protocols, researchers can effectively harness the capabilities of this exceptional bioorthogonal reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with TCO-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) is a cornerstone of bioorthogonal chemistry, enabling rapid and specific covalent bond formation in complex biological environments.[1] This "click chemistry" ligation is prized for its exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for cytotoxic catalysts like copper.[2][3] The reaction is irreversible, forming a stable dihydropyridazine (B8628806) bond and releasing nitrogen gas as the sole byproduct.[2]
TCO-PEG6-amine is a bifunctional linker designed to facilitate the incorporation of the TCO moiety onto biomolecules or surfaces. The terminal primary amine group allows for straightforward conjugation to molecules containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of carbodiimide (B86325) activators).[4] The hydrophilic hexaethylene glycol (PEG6) spacer enhances water solubility, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the TCO group for the subsequent IEDDA reaction.[5][6]
These characteristics make the TCO-tetrazine ligation a powerful tool for a wide range of applications, including:
-
Antibody-Drug Conjugates (ADCs): Precisely linking potent drugs to antibodies for targeted cancer therapy.[3]
-
Live-Cell Imaging and Super-Resolution Microscopy: Labeling proteins and other biomolecules with fluorescent probes for real-time visualization.[7][8]
-
Pre-targeted Imaging and Radiotherapy: A two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent.[9][10]
-
Surface Functionalization and Biomaterials: Immobilizing biomolecules onto surfaces for diagnostics and tissue engineering.[3]
Quantitative Data
The efficiency and speed of the IEDDA reaction are critical for its utility. The selection of TCO and tetrazine derivatives can significantly impact reaction kinetics. Below is a summary of key quantitative parameters.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₄N₂O₈ | [4] |
| Molecular Weight | 476.6 g/mol | [4] |
| Purity | ≥95% | [4] |
| Solubility | Water, DMF, DMSO | [4] |
| Storage Condition | -20°C, protect from moisture | [4] |
Note: TCO compounds are susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form and are not recommended for long-term storage.[4]
Table 2: Comparative Reaction Kinetics of TCO Derivatives and Tetrazines
Second-order rate constants (k₂) are a measure of reaction speed. Higher values indicate faster ligation. The reaction kinetics are influenced by the specific structures of both the TCO and the tetrazine partner.
| TCO Derivative | Tetrazine Derivative | Solvent/Conditions | k₂ (M⁻¹s⁻¹) | Reference(s) |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Dichloromethane | ~2,000 | [11] |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Acetonitrile/Water | ~150,000 | [11] |
| General TCO | General Tetrazine | Aqueous Buffer | > 800 | [3][5] |
| TCO | 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | PBS, 37°C | 26,000 ± 500 | [12] |
| TCO | 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | PBS, 37°C | 820 ± 70 | [12] |
| TCO | Hydrogen-substituted tetrazines | Not Specified | up to 30,000 | [13] |
Experimental Protocols & Methodologies
This section provides detailed protocols for a two-stage bioconjugation process: 1) conjugation of this compound to a protein functionalized with an NHS ester, and 2) the subsequent IEDDA "click" reaction with a tetrazine-labeled molecule.
Diagram: IEDDA Reaction Mechanism
Caption: Mechanism of the inverse electron-demand Diels-Alder (IEDDA) reaction.
Protocol 1: Conjugation of this compound to an NHS-Ester Activated Molecule
This protocol describes the initial step of attaching the TCO moiety to a target molecule (e.g., a protein, antibody, or surface) that has been pre-activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound (e.g., BroadPharm BP-24159)[4]
-
NHS-ester activated molecule of interest
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette for purification
Procedure:
-
Prepare the NHS-Ester Activated Molecule: Dissolve or buffer exchange your molecule of interest into the amine-free reaction buffer at a concentration of 1-5 mg/mL.[5]
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[15]
-
Purification: Remove excess, unreacted this compound and quenching buffer by desalting the labeled molecule using a spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[5]
-
Storage: Store the purified TCO-labeled molecule at 4°C for short-term use or at -20°C for longer-term storage.
Protocol 2: IEDDA Click Reaction with a Tetrazine-Labeled Molecule
This protocol details the ligation of the TCO-labeled molecule (from Protocol 1) with a tetrazine-functionalized partner (e.g., a fluorescent dye, biotin, or drug molecule).
Materials:
-
Purified TCO-labeled molecule
-
Tetrazine-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[13]
-
Anhydrous DMSO or DMF (if needed to dissolve the tetrazine reagent)
Procedure:
-
Prepare Reactants:
-
Ensure the TCO-labeled molecule is in the desired reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
Click Reaction:
-
Add the tetrazine-labeled molecule to the solution of the TCO-labeled molecule. A slight molar excess (e.g., 1.1 to 2-fold) of the tetrazine reagent is often used to ensure complete conjugation of the TCO-labeled molecule.[16]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[1] Reactions are often complete in under 60 minutes.[5]
-
Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in its absorbance peak between 510 and 550 nm.[2]
-
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.[5] The final conjugate is now ready for downstream applications.
Mandatory Visualizations
Diagram: Experimental Workflow for Protein Bioconjugation
Caption: General workflow for labeling a protein with this compound.
Diagram: Pre-targeted Drug Delivery Logic
Caption: Logical workflow for pre-targeted drug delivery using IEDDA chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 10. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: Downstream Applications of TCO-PEG6-Amine Bioconjugation
Introduction
TCO-PEG6-amine is a versatile chemical tool used in bioorthogonal chemistry. It incorporates a trans-cyclooctene (B1233481) (TCO) moiety, which is a highly reactive dienophile, a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a primary amine for covalent attachment to biomolecules. The primary downstream application of TCO-functionalized biomolecules is their rapid and specific reaction with tetrazine (Tz)-modified molecules via the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds with high efficiency in complex biological environments, making it ideal for a variety of advanced applications in research, diagnostics, and therapeutics.
These notes provide an overview of key applications, detailed experimental protocols, and relevant quantitative data for utilizing this compound in bioconjugation strategies.
Application 1: Pre-targeted Antibody-Drug Conjugate (ADC) Therapy
Pre-targeting is a multi-step strategy designed to improve the therapeutic index of ADCs. First, a TCO-modified antibody is administered and allowed to accumulate at the tumor site while clearing from circulation. Subsequently, a much smaller, tetrazine-modified cytotoxic drug is administered, which rapidly finds and reacts with the TCO-antibody at the target site, minimizing off-target toxicity.
Experimental Protocol: Two-Step Pre-Targeting in a Xenograft Mouse Model
Part A: Preparation and Administration of TCO-Antibody
-
Antibody Modification: Covalently attach this compound to a tumor-targeting antibody (e.g., Trastuzumab) via its lysine (B10760008) residues.
-
Dissolve the antibody in phosphate-buffered saline (PBS), pH 8.0-8.5, to a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of NHS-TCO (or use EDC/NHS chemistry to couple this compound to the antibody's carboxyl groups).
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted TCO linker using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
-
Characterize the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy. A typical DOL is 2-4 TCO groups per antibody.
-
-
Antibody Administration: Inject the TCO-modified antibody intravenously (IV) into tumor-bearing mice (e.g., at 10 mg/kg).
-
Accumulation and Clearance: Allow 48-72 hours for the antibody to accumulate at the tumor and clear from systemic circulation. This "pre-targeting interval" is critical and may require optimization.
Part B: Administration of Tetrazine-Drug Conjugate
-
Preparation: Synthesize or obtain a conjugate of a potent cytotoxic drug (e.g., Monomethyl auristatin E, MMAE) with a tetrazine derivative (e.g., H-Tetrazine-PNP).
-
Drug Administration: After the pre-targeting interval, inject the Tz-MMAE conjugate intravenously into the mice (e.g., at a 3-fold molar excess relative to the injected antibody).
-
Monitoring: Monitor tumor growth and animal health over time compared to control groups (untreated, antibody only, drug only).
Workflow Diagram: Pre-targeted ADC Therapy
Caption: Workflow for pre-targeted antibody-drug conjugate (ADC) therapy.
Quantitative Data
| Parameter | Value | Conditions |
| Reaction Rate (k₂) | 1,000 - 30,000 M⁻¹s⁻¹ | In aqueous buffer, depending on tetrazine substitution |
| Antibody DOL | 2 - 4 | Optimized for maintaining immunoreactivity |
| Pre-targeting Interval | 48 - 72 hours | Typical for full-length IgG antibodies |
| Tumor-to-Blood Ratio | > 15:1 | Achieved for the antibody before drug administration |
Application 2: Live-Cell Surface Protein Labeling for Imaging
The TCO-tetrazine ligation is an excellent tool for labeling cell surface proteins in their native environment. This is often used to track protein internalization, movement within the membrane, or to specifically visualize a protein of interest without the need for genetic encoding of fluorescent proteins.
Experimental Protocol: Fluorescent Labeling of a Surface Receptor
-
Cell Culture: Culture cells expressing the protein of interest (e.g., HEK293 cells overexpressing EGFR) in a suitable vessel (e.g., glass-bottom dish for microscopy).
-
Primary Labeling (TCO):
-
Prepare a solution of an antibody or ligand that targets the protein of interest, now conjugated with this compound (as described in Application 1, Part A).
-
Incubate the live cells with the TCO-conjugate (e.g., 10 µg/mL in complete media) for 30-60 minutes at 4°C to prevent internalization.
-
Gently wash the cells three times with cold PBS to remove unbound TCO-conjugate.
-
-
Secondary Labeling (Tetrazine-Fluorophore):
-
Prepare a solution of a tetrazine-fluorophore conjugate (e.g., Tz-Fluor 488) in complete media (e.g., 5 µM).
-
Add the tetrazine-fluorophore solution to the washed cells.
-
Incubate for 5-10 minutes at room temperature. The reaction is typically very fast.
-
Wash the cells three times with PBS to remove the unbound fluorescent probe.
-
-
Imaging:
-
Add fresh media or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Workflow Diagram: Live-Cell Surface Labeling
Caption: Step-by-step workflow for live-cell surface protein labeling.
Quantitative Data
| Parameter | Value | Conditions |
| TCO-Antibody Conc. | 5 - 20 µg/mL | Cell culture media |
| Tz-Fluorophore Conc. | 1 - 10 µM | Cell culture media |
| Labeling Time (TCO) | 30 - 60 min | 4°C |
| Labeling Time (Tz) | 5 - 10 min | Room Temperature |
| Signal-to-Background | > 20:1 | Dependent on protein expression and probe brightness |
Application 3: In Vivo Bioorthogonal Prodrug Activation
This advanced application uses bioorthogonal chemistry to activate a drug at a specific location within a living organism. A TCO-modified enzyme or catalyst is targeted to a disease site. A tetrazine-caged, inactive prodrug is then administered systemically. The IEDDA reaction at the target site removes the "cage," activating the drug only where needed.
Experimental Protocol: Targeted Prodrug Activation
-
Enzyme Targeting:
-
Conjugate this compound to an enzyme that can be targeted to a specific tissue (e.g., via antibody-enzyme fusion).
-
Administer the TCO-enzyme conjugate and allow it to accumulate at the target site (e.g., 24-48 hours).
-
-
Prodrug Synthesis: Synthesize a prodrug where the active form is "caged" with a tetrazine moiety. The bond between the drug and the cage should be designed to cleave upon the IEDDA reaction.
-
Prodrug Administration: Administer the tetrazine-caged prodrug systemically (e.g., via IV or IP injection).
-
In Vivo Activation: The prodrug circulates throughout the body but is only activated where it encounters the pre-localized TCO-enzyme. The IEDDA reaction with the TCO group triggers the release of the active drug.
-
Efficacy Assessment: Monitor the therapeutic effect (e.g., tumor regression, reduction in inflammation) and compare it with controls receiving the active drug systemically to evaluate the reduction in side effects.
Logical Diagram: Bioorthogonal Prodrug Activation
Caption: Logical flow of site-specific prodrug activation via IEDDA chemistry.
Troubleshooting & Optimization
How to improve low TCO-PEG6-amine conjugation efficiency
<
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during TCO-PEG6-amine conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a bifunctional molecule used in a two-step bioconjugation process.[1] It consists of:
-
TCO (trans-cyclooctene): A reactive group that participates in a very fast and specific "click chemistry" reaction with tetrazine (Tz). This reaction is bioorthogonal, meaning it doesn't interfere with native biological functional groups.[2][3]
-
PEG6: A six-unit polyethylene (B3416737) glycol spacer that enhances water solubility, reduces steric hindrance, and improves the accessibility of the TCO group.[4][5]
-
Amine (-NH2): A primary amine group that is typically used to conjugate the molecule to a target (e.g., a protein, antibody, or drug) through a stable amide bond. This is often achieved by reacting the amine with an activated carboxyl group, such as an N-hydroxysuccinimide (NHS) ester, on the target molecule.[1][4]
Q2: What is the general workflow for using this compound?
The process involves two main chemical reactions:
-
Amine Coupling: Your molecule of interest, which must have an activated carboxyl group (like an NHS ester), is reacted with the amine group of this compound. This covalently attaches the TCO-PEG6 linker to your molecule.
-
TCO-Tetrazine Ligation: The TCO-functionalized molecule is then reacted with a second molecule that has been labeled with a tetrazine. The TCO and tetrazine groups "click" together, forming a highly stable bond and linking your two molecules.[2]
Q3: What are the main causes of low conjugation efficiency?
Low efficiency can arise during either of the two main steps. Common causes include:
-
Step 1 (Amine Coupling): Hydrolysis of the activated ester on your target molecule, use of incompatible buffers (e.g., Tris), suboptimal pH, incorrect molar ratios of reactants, or inactive reagents.[6][7]
-
Step 2 (TCO-Tetrazine Ligation): Degradation or isomerization of the TCO group, inactive tetrazine reagent, or steric hindrance between the molecules being joined.[8][9]
Troubleshooting Guide: Diagnosing Low Conjugation Efficiency
Use this guide to diagnose and resolve common problems encountered during your conjugation workflow.
Problem 1: Low or no labeling of my target molecule with this compound (Step 1).
Possible Cause A: Hydrolysis of the NHS ester on your target molecule. NHS esters are highly susceptible to hydrolysis (reaction with water), especially at higher pH.[6] This deactivates them, preventing reaction with the this compound.
-
Recommended Actions:
-
pH Control: Perform the reaction in a pH range of 7.2-8.5. The optimal pH for NHS-amine coupling is typically 8.3-8.5.[6][10]
-
Fresh Buffers: Prepare fresh, amine-free buffers (e.g., phosphate-buffered saline) for the reaction.[11]
-
Work Quickly: Dissolve the NHS-ester activated molecule immediately before use. Do not store it in aqueous solutions.[11]
-
Temperature: Running the reaction at 4°C can slow the rate of hydrolysis. The half-life of an NHS ester is 4-5 hours at pH 7.0 and 0°C, but only 10 minutes at pH 8.6 and 4°C.[6][12]
-
Possible Cause B: Incompatible reaction buffer. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with this compound for reaction with the NHS ester, significantly reducing your yield.[6]
-
Recommended Actions:
-
Use Amine-Free Buffers: Use buffers like phosphate (B84403) (PBS), borate, or carbonate/bicarbonate.[6][10]
-
Buffer Exchange: If your protein or molecule is stored in an amine-containing buffer, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[13]
-
Possible Cause C: Inactive this compound reagent. Like many reagents, this compound can degrade if not stored properly. The TCO group can also isomerize to the less reactive cis-cyclooctene (CCO).[9][14]
-
Recommended Actions:
-
Proper Storage: Store the reagent desiccated at -20°C for long-term use.[15]
-
Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Possible Cause D: Suboptimal molar ratio. An insufficient amount of this compound relative to your target molecule will result in a low degree of labeling.
-
Recommended Actions:
Problem 2: Low or no yield in the TCO-Tetrazine ligation step (Step 2).
Possible Cause A: Degradation or isomerization of the TCO group. The TCO group on your labeled molecule can degrade, particularly if exposed to certain conditions.
-
Recommended Actions:
-
Avoid Thiols: Avoid buffers or additives containing thiols (e.g., DTT), as they can react with TCO.[8]
-
Protect from Light: Store TCO-labeled molecules protected from light.[8]
-
Confirm Labeling: Ensure that Step 1 was successful before proceeding. You can use techniques like mass spectrometry to confirm the mass shift corresponding to the addition of the TCO-PEG6 moiety.
-
Possible Cause B: Steric Hindrance. The TCO and tetrazine groups on large biomolecules may not be able to approach each other effectively due to the molecules' structures.[8][16]
-
Recommended Actions:
-
Leverage the PEG Spacer: The PEG6 linker is designed to minimize this issue by providing a flexible spacer.[4] If steric hindrance is still suspected, using a reagent with an even longer PEG chain (e.g., PEG12) may be beneficial.
-
Possible Cause C: Suboptimal Stoichiometry. An incorrect molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can lead to an incomplete reaction.[17]
-
Recommended Actions:
Key Experimental Protocols
Protocol 1: Labeling a Protein with this compound via an NHS Ester
This protocol assumes your protein has been pre-activated with an NHS ester.
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0.[17]
-
Reagent Preparation:
-
Dissolve the NHS-ester activated protein in the reaction buffer to a concentration of 1-5 mg/mL.[13]
-
Immediately before use, dissolve this compound in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Labeling Reaction:
-
Purification: Remove excess, unreacted this compound using a desalting spin column or dialysis.[4][17] The TCO-labeled protein is now ready for the next step.
Protocol 2: TCO-Tetrazine Ligation
-
Prepare Reactants:
-
Ligation Reaction:
-
Purification (Optional): If needed, the final conjugate can be purified from unreacted materials using size-exclusion chromatography (SEC).[4][18]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for NHS-Amine Coupling
| Parameter | Recommended Value | Rationale / Notes | Citation |
| pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester hydrolysis. Optimal is often 8.3-8.5. | [6][10] |
| Buffer | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine) to avoid competition. | [6][10] |
| Temperature | Room Temp (20-25°C) or 4°C | 4°C can reduce the rate of NHS ester hydrolysis, extending its half-life. | [6][10] |
| Duration | 1 - 4 hours at RT; overnight at 4°C | Longer incubation may be needed at lower temperatures or concentrations. | [6][10] |
| Molar Excess | 10-20x of amine reagent | Drives the reaction towards completion. May need empirical optimization. | [4][13] |
Table 2: Recommended Reaction Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Rationale / Notes | Citation |
| pH | 6.0 - 9.0 | The reaction is highly efficient across a broad pH range. | [2] |
| Buffer | PBS, HEPES, etc. | The reaction is robust and compatible with most common biological buffers. | [17] |
| Temperature | Room Temp (20-25°C) or 37°C | Reaction is extremely fast at RT. 37°C can be used to accelerate it further. | [13][17] |
| Duration | 30 - 120 minutes | Reaction is often complete in under an hour. | |
| Molar Excess | 1.05-1.5x of Tetrazine reagent | A slight excess ensures complete consumption of the TCO-labeled molecule. | [17] |
| Catalyst | None required | This is a catalyst-free "click" reaction, making it ideal for biological systems. | [3][17] |
Visual Guides
Caption: Experimental workflow for two-step this compound conjugation.
Caption: Troubleshooting logic for diagnosing low conjugation efficiency.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 15. medkoo.com [medkoo.com]
- 16. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting non-specific binding of TCO-PEG6-amine conjugates
Technical Support Center: TCO-PEG6-Amine Conjugates
Welcome to the technical support center for this compound conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) regarding non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can stem from several factors, leading to high background signals in various applications. The primary causes include:
-
Hydrophobic Interactions: While the PEG linker is hydrophilic, the TCO group and potentially the conjugated molecule can have hydrophobic regions that interact non-specifically with proteins and cell membranes.[1][2]
-
Electrostatic Interactions: The terminal amine group, if not fully reacted, or charges on the conjugated molecule can lead to electrostatic attraction to oppositely charged molecules on cell surfaces or tissues.[1][3]
-
Conjugate Aggregation: At high concentrations, conjugates can form aggregates that become physically trapped in tissues or wells, resulting in punctate and non-specific signals.[1][2]
-
Ineffective Blocking: Insufficient or improper blocking of reactive sites on surfaces (e.g., microplates, cells, tissues) is a common reason for high background.[1][4]
-
Suboptimal Reagent Concentration: Using an excessively high concentration of the this compound conjugate can saturate specific binding sites and increase the probability of non-specific interactions.[1][2]
-
Inadequate Washing: Insufficient or overly gentle washing steps may not effectively remove all unbound or weakly bound conjugates.[1][5][6]
Q2: How does the PEG6 linker influence non-specific binding?
Polyethylene glycol (PEG) linkers are incorporated into bioconjugates to reduce non-specific binding.[2][7] The hydrophilic nature of the PEG chain creates a hydration layer, or "shield," around the conjugate.[2][8] This layer helps to:
-
Mask Hydrophobic Regions: The PEG shield minimizes the interaction of hydrophobic components of the conjugate with their surroundings, thereby reducing non-specific adsorption.[2]
-
Increase Solubility: PEGylation enhances the water solubility of the conjugate, which can prevent aggregation.[9]
-
Provide Steric Hindrance: The flexible PEG chain creates steric hindrance that can prevent the conjugate from non-specifically interacting with surfaces.[10]
The length of the PEG linker is a critical parameter. While a PEG6 linker generally helps reduce non-specific binding, the optimal length can be application-dependent.[11][12] Studies have shown that varying PEG linker length can impact conjugate clearance rates and binding affinity.[11][13]
Q3: What role does the TCO group play in non-specific binding?
The trans-cyclooctene (B1233481) (TCO) group is a key component for bioorthogonal ligation with tetrazines (Tz), a reaction known for its high speed and specificity.[14][15][16] However, the TCO group itself can sometimes contribute to non-specific binding due to its relatively hydrophobic nature.[17] It is crucial to ensure that any unreacted this compound is removed after the initial conjugation step to prevent it from causing background signal.[1]
Q4: How can I assess the quality and purity of my this compound conjugate?
Ensuring the quality of your conjugate is a critical first step in troubleshooting. Aggregates or excess unreacted components are common sources of non-specific binding.
-
Protein Aggregation: Use size-exclusion chromatography (SEC) to separate and quantify any aggregated protein conjugates.
-
Removal of Excess Reagent: After conjugation, it is essential to remove any unreacted this compound using methods like dialysis or desalting columns.[17]
-
Drug-to-Antibody Ratio (DAR): For antibody-drug conjugates, the DAR can be determined using methods like Hydrophobic Interaction Chromatography (HIC) or UV/Vis spectroscopy.[11] An inconsistent DAR can affect binding properties.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues with non-specific binding.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting non-specific binding.
Caption: A step-by-step workflow for troubleshooting non-specific binding.
Step-by-Step Solutions
| Problem | Potential Cause | Recommended Solution |
| High, uniform background | Ineffective blocking | 1. Test different blocking agents: Compare standard blockers like Bovine Serum Albumin (BSA) with others such as non-fat dry milk or commercial blocking solutions.[18] 2. Optimize blocking conditions: Increase the concentration of the blocking agent (e.g., 1-5% BSA) and extend the incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[8][18] |
| Reagent concentration too high | 1. Titrate the conjugate: Perform a serial dilution of your this compound conjugate to find the optimal concentration that maximizes the signal-to-noise ratio.[1][2] | |
| Insufficient washing | 1. Increase wash cycles: Raise the number of wash cycles from 3 to 5.[5][19] 2. Increase wash volume: Ensure the wash volume is at least 300 µL for a 96-well plate.[5][6] 3. Introduce a soak time: Allow the wash buffer to remain in the wells for 30-60 seconds during each wash step to help remove more tenaciously bound molecules.[19][20] | |
| Punctate, speckled background | Conjugate aggregation | 1. Centrifuge the conjugate solution: Before use, spin the conjugate solution at high speed (>10,000 x g) for 10-15 minutes and use only the supernatant.[1] 2. Prepare fresh dilutions: Avoid using old dilutions of the conjugate. |
| High background in specific areas (e.g., connective tissue) | Electrostatic or hydrophobic interactions | 1. Modify wash buffers: Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffers to disrupt electrostatic interactions.[1][3] 2. Add detergents: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your incubation and wash buffers to reduce hydrophobic interactions.[1][3][19] 3. Use buffer additives: Consider adding heparin (100-500 µg/mL) to the incubation buffer to compete for charge-based binding.[1] |
Data Presentation: Optimizing Experimental Parameters
The following tables summarize key quantitative parameters for optimizing your experiments.
Table 1: Recommended Blocking Agent Conditions
| Blocking Agent | Typical Concentration | Incubation Time | Notes |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | 1-2 hours at RT or O/N at 4°C | A common starting point for many applications.[3][18] |
| Non-fat Dry Milk | 5% in PBS or TBS | 1-2 hours at RT | Cost-effective, but not recommended for systems with phosphoproteins.[18] |
| Normal Serum | 5-10% | 1 hour at RT | Use serum from the same species as the secondary antibody to block non-specific binding to Fc receptors. |
| Commercial Blockers | Per manufacturer | Per manufacturer | Often contain a mix of proteins and polymers for broad-spectrum blocking.[21] |
Table 2: Wash Buffer Optimization Parameters
| Parameter | Standard Condition | Optimized Condition for High Background | Rationale |
| Wash Cycles | 3 cycles | 4-5 cycles | More cycles improve the removal of unbound reagents.[5][19] |
| Wash Volume | 200 µL/well | 300-350 µL/well | Ensures complete washing of the well surface.[5][6] |
| Soak Time | None | 30-60 seconds | Increases contact time to remove strongly adsorbed molecules.[19][20] |
| Detergent (Tween-20) | 0.05% | 0.1-0.2% | Disrupts hydrophobic interactions.[1][19] |
| Salt (NaCl) | 150 mM (in PBS) | 300-500 mM | Disrupts electrostatic interactions.[1][3] |
Experimental Protocols
Protocol 1: General Blocking and Washing Procedure for Immunoassays
This protocol provides a starting point for optimizing blocking and washing steps to reduce non-specific binding in plate-based assays.
-
Aspirate Wells: After the coating and incubation steps, aspirate the solution from the wells.
-
Blocking Step:
-
Add 300 µL of blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20) to each well.
-
Incubate for at least 1-2 hours at room temperature.
-
-
Washing Step:
-
Aspirate the blocking buffer.
-
Add 300 µL of wash buffer (e.g., PBS with 0.1% Tween-20).
-
Allow the wash buffer to soak for 30 seconds.
-
Aspirate the wash buffer.
-
Repeat the wash step for a total of 4-5 cycles.
-
-
Proceed with Conjugate Incubation: After the final wash, add your diluted this compound conjugate.
Protocol 2: Pre-clearing of Conjugate for Tissue Staining
This protocol is designed to remove components from your conjugate solution that may non-specifically bind to tissue sections.
-
Prepare a tissue homogenate: Use a tissue that is unrelated to your experimental sample.
-
Dilute the conjugate: Prepare your this compound conjugate at the desired final concentration in your standard incubation buffer.
-
Incubate with homogenate: Add the diluted conjugate to the tissue homogenate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge: Pellet the tissue debris by centrifuging at high speed (>14,000 x g) for 15 minutes at 4°C.
-
Use the supernatant: Carefully collect the supernatant, which is now your "pre-cleared" conjugate solution, and use it for staining your target tissue sections.[1]
Visualizing the TCO-Tetrazine Ligation Pathway
This diagram illustrates the bioorthogonal reaction central to the use of TCO-modified molecules.
Caption: The bioorthogonal TCO-tetrazine ligation reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. bosterbio.com [bosterbio.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 19. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 20. Microplate washing: process description and improvements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TCO-PEG6-Amine to Protein Labeling
Welcome to the technical support center for optimizing the molar ratio of TCO-PEG6-amine to protein for labeling. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of TCO-PEG6-NHS ester to protein for labeling?
A1: The optimal molar ratio is highly dependent on the specific protein and the desired degree of labeling (DOL). However, a common starting point is a 10- to 40-fold molar excess of the TCO-PEG6-NHS ester to the protein.[1] For many antibodies and proteins, a 20-fold molar excess is a widely used starting point that can be further optimized.[2][3] It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the best conditions for your specific application.[1]
Q2: What are the critical parameters to consider when optimizing the labeling reaction?
A2: Several factors influence the efficiency of the labeling reaction. Key parameters to optimize include the molar ratio of the TCO reagent to the protein, the pH of the reaction buffer, protein concentration, reaction time, and temperature.[1][4][5]
Q3: What is the recommended buffer and pH for the labeling reaction?
A3: An amine-free buffer with a pH between 7 and 9 is recommended for the reaction between an NHS ester and a primary amine on a protein.[2][4] A common choice is a phosphate-based buffer, such as 100 mM sodium phosphate (B84403) with 150 mM NaCl at pH 7.5.[2][3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[2][6]
Q4: How does protein concentration affect labeling efficiency?
A4: Higher protein concentrations (1-5 mg/mL) are generally favored as they can improve labeling efficiency.[2][3] Reactions with protein concentrations below 2 mg/mL may experience significantly decreased efficiency.[7]
Q5: What is the typical reaction time and temperature?
A5: A typical incubation time is 1 hour at room temperature.[2][3] However, reaction times can range from 30 minutes to 2 hours at room temperature, or even overnight at 4°C.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Hydrolyzed TCO-PEG6-NHS ester | Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2][6] |
| Presence of primary amines in the buffer | Perform buffer exchange of the protein sample into an amine-free buffer like PBS.[2] | |
| Sub-optimal molar ratio | Empirically optimize the molar excess of the TCO reagent. Try a range of ratios to find the optimal condition for your protein.[1][2] | |
| Protein Aggregation | High degree of labeling | Reduce the molar excess of the TCO reagent or decrease the reaction time.[9] |
| Unfavorable buffer conditions | Optimize the pH and ionic strength of the reaction buffer.[9] | |
| Loss of Protein Activity | Labeling of critical amine residues (e.g., in antigen-binding sites) | Adjusting the molar ratio of the TCO reagent allows for control over the modification reaction. Lowering the ratio may prevent modification of critical sites.[10] Consider alternative, site-specific labeling strategies if activity loss persists. |
| Inconsistent Results | Variability in reagent quality or storage | Store the TCO-PEG6-NHS ester at -20°C with a desiccant and avoid repeated freeze-thaw cycles.[6] |
| Inaccurate protein concentration measurement | Ensure accurate determination of the initial protein concentration to calculate the correct molar ratios. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the TCO-PEG6-NHS ester labeling reaction.
Table 1: Recommended Molar Ratios
| Molar Excess of TCO-PEG6-NHS Ester to Protein | Application/Observation |
| 5:1 to 40:1 | Recommended starting range for optimization.[1] |
| 10:1, 30:1, 100:1 | Molar excesses used in a study to modify anti-HER2 antibodies.[10] |
| 20:1 | A commonly recommended molar excess for protein labeling.[2][3] |
| 10:1 to 20:1 | Suggested molar excess for labeling proteins with Tetrazine-NHS ester.[9] |
Table 2: Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 9.0 | The reaction between NHS esters and primary amines is most efficient in this range.[4] |
| Buffer | Amine-free (e.g., PBS) | Avoid buffers containing Tris or glycine.[2][6] |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[2][3] |
| Reaction Time | 30 - 60 minutes at room temperature | Can be extended up to 2 hours or overnight at 4°C.[2][8] |
| Temperature | Room Temperature (18-25°C) | Reactions can also be performed at 4°C or 37°C.[1][8] |
| Quenching Agent | 50-100 mM Tris-HCl, pH 8.0 | Added to stop the reaction by consuming unreacted NHS ester.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG6-NHS Ester
This protocol provides a general method for labeling proteins with TCO-PEG6-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG6-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free from any primary amines.[2][3]
-
TCO-PEG6-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO or DMF.[2][3]
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-PEG6-NHS ester stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.[2][3]
-
Quenching the Reaction: To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[2][3]
-
Purification: Remove excess, unreacted TCO-PEG6-NHS ester and quenching buffer using a desalting spin column or dialysis.[2][3] The TCO-labeled protein is now ready for downstream applications.
Visualizations
Caption: Experimental workflow for protein labeling with TCO-PEG6-NHS ester.
Caption: Reaction schematic for TCO-PEG6-NHS ester conjugation to a protein.
References
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 5. neb.com [neb.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. escholarship.org [escholarship.org]
Technical Support Center: A Guide to Preventing TCO-PEG6-amine Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the storage and reaction of TCO-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The main cause of this compound degradation is the isomerization of the strained trans-cyclooctene (B1233481) (TCO) ring to the more stable, but significantly less reactive, cis-cyclooctene (CCO) isomer. This process can occur over time and is accelerated by factors such as elevated temperature, the presence of thiols, and certain metal ions.[1]
Q2: What are the ideal storage conditions for this compound?
To ensure optimal stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[2][3][4][5] If you need to prepare a stock solution, use an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and store it at -20°C. It is advisable to make fresh solutions before use and avoid multiple freeze-thaw cycles.
Q3: How does pH affect the stability and reactivity of this compound?
The TCO group itself is generally stable in aqueous buffers within a pH range of 6 to 9.[6] However, the reactivity of the primary amine is pH-dependent. The amine group is more nucleophilic at a slightly alkaline pH (7-9), which enhances its reactivity in conjugation reactions.[7][8]
Q4: What are the common side reactions to consider with the amine group?
The primary amine of this compound is a potent nucleophile and can react with various electrophilic functional groups. When working with amine-reactive chemistries, such as N-hydroxysuccinimide (NHS) esters, it is crucial to use amine-free buffers (e.g., PBS, HEPES) to prevent the buffer from competing with the intended reaction.[7][9]
Troubleshooting Guide
Here are some common issues encountered during experiments with this compound and their potential solutions:
| Problem | Possible Cause | Solution |
| Low or no reactivity of the TCO group in a tetrazine ligation ("click chemistry") reaction. | Isomerization of TCO to the inactive CCO form. | - Ensure the this compound has been stored properly at -20°C and handled to minimize exposure to heat, light, and moisture. - Use a fresh aliquot of the reagent for your experiment.[1] - Prepare stock solutions in anhydrous solvents immediately before use.[7] |
| Presence of interfering substances in the reaction mixture. | - Avoid using buffers that contain thiols (e.g., DTT).[10] - If you suspect metal contamination in your protein or antibody solution, consider pre-treating it with a chelating agent like EDTA. | |
| Low yield or unexpected side products in a conjugation reaction involving the amine group. | Competition from primary amines in the reaction buffer. | - Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers containing Tris or glycine.[7][9] |
| Suboptimal reaction pH. | - Optimize the pH of your reaction. For conjugations involving NHS esters, a pH range of 7.2-8.5 is typically recommended to balance the reaction rate with the hydrolysis of the NHS ester.[7] | |
| The protein or antibody aggregates after conjugation. | Changes in the biomolecule's surface properties or conformation. | - Optimize buffer conditions, including pH and ionic strength. - Consider adding excipients such as arginine or polysorbate to the reaction mixture to improve solubility. - The inherent hydrophilicity of the PEG6 linker in this compound is designed to minimize aggregation.[11] |
Quantitative Data Summary
| Condition | Temperature | Approximate Stability of TCO Group |
| Solid, desiccated, protected from light | -20°C | Stable for months to over a year[3][12] |
| Aqueous Buffer (pH 7.5) | 4°C | Stable for several weeks[13] |
| Human Serum | 37°C | Half-life on the order of hours[14] |
| Presence of high concentrations of thiols | Room Temperature | Significant isomerization within hours[10] |
Experimental Protocols
Protocol: Labeling a Protein with this compound for Subsequent Tetrazine Ligation
This protocol provides a general workflow for conjugating this compound to a protein through an activated carboxylic acid (NHS ester).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-reactive crosslinker (e.g., an NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Allow the this compound and the amine-reactive crosslinker to equilibrate to room temperature before opening the vials to prevent moisture condensation. Prepare stock solutions of each reagent in anhydrous DMSO or DMF immediately before use.[7]
-
Protein Preparation: Ensure your protein solution is in an amine-free buffer.
-
Conjugation Reaction: Add the desired molar excess of the amine-reactive crosslinker to your protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching (Optional but Recommended): If you used an NHS ester, you can quench the reaction by adding a quenching solution to a final concentration of 20-50 mM and incubating for 15 minutes at room temperature.[7]
-
Purification: Remove the excess, unreacted crosslinker and quenching solution using a desalting column equilibrated with the appropriate buffer for your downstream application.
-
Characterization: Determine the degree of labeling using analytical techniques such as mass spectrometry or UV-Vis spectroscopy if your linker has a chromophore.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. nanocs.net [nanocs.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]
- 11. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Post-Conjugation Purification of TCO-PEG6-amine
Welcome to the technical support center for post-conjugation purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively remove excess TCO-PEG6-amine from bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
A1: Removal of excess this compound is a critical step for several reasons. Firstly, unreacted linker can compete with the TCO-labeled conjugate in subsequent bioorthogonal reactions with tetrazine-modified molecules, leading to reduced efficiency and inaccurate quantification. Secondly, for therapeutic applications, residual small molecule linkers can be immunogenic or cause off-target effects. Finally, a pure conjugate is essential for accurate characterization and to ensure reproducibility in downstream assays.[1][2]
Q2: What are the most common methods to remove excess this compound?
A2: The most prevalent and effective methods for removing small molecules like this compound from larger bioconjugates are based on size differences. These include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][3] The choice of method depends on factors such as sample volume, desired purity, processing time, and scalability.[1]
Q3: How do I choose the right purification method for my experiment?
A3: The selection of a purification strategy is dependent on your specific experimental needs. For small-scale, rapid purification with high recovery, spin desalting columns (a form of SEC) are ideal. For larger volumes where processing time is not a major constraint, dialysis offers high removal efficiency. For scalable processing of large volumes with the ability to both concentrate and purify, Tangential Flow Filtration (TFF) is the method of choice.[1][4][5]
Purification Method Comparison
The following table provides a comparative overview of the primary techniques used to remove excess this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size as molecules pass through a porous resin.[1] | Passive diffusion of small molecules across a semi-permeable membrane down a concentration gradient.[1][5] | Size-based separation where the sample flows parallel to a membrane, with smaller molecules passing through.[1][6] |
| Typical Protein Recovery | >90% | >90% | >95% |
| Removal Efficiency | High (>95%) | High (>99% with sufficient buffer changes)[1] | Very High (>99% with sufficient diavolumes)[1] |
| Processing Time | Fast (minutes to hours) | Slow (hours to overnight)[1] | Fast (hours)[4] |
| Scalability | Low to Medium (mg to g scale) | High (µg to multi-gram scale) | Very High (mL to thousands of L)[4] |
| Key Advantage | Rapid purification and buffer exchange.[3] | Simple setup, high removal efficiency. | Highly scalable, combines concentration and purification.[4] |
| Key Disadvantage | Potential for sample dilution. | Time-consuming. | Requires specialized equipment and optimization.[7] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Protein Recovery | - Protein precipitation: The buffer composition may not be optimal for the conjugate's stability. - Non-specific binding: The conjugate may be adsorbing to the purification matrix or membrane. | - Ensure the purification buffer is optimized for the conjugate's solubility and stability (pH, ionic strength). - For SEC, consider using a column with a different resin material. For TFF and Dialysis, consider pre-treating the membrane with a blocking agent like BSA (if compatible with the downstream application). |
| Incomplete Removal of this compound | - Inadequate separation parameters: Insufficient column length in SEC, insufficient dialysis time or buffer changes, or an insufficient number of diavolumes in TFF. - Incorrect membrane/resin choice: The molecular weight cut-off (MWCO) of the dialysis membrane or TFF membrane may be too large, or the pore size of the SEC resin may not be appropriate. | - For SEC, ensure the column is adequately sized for the sample volume and that the mobile phase flow rate is optimized. - For Dialysis, increase the duration of dialysis and the frequency of buffer changes. Use a significantly larger volume of dialysis buffer.[8] - For TFF, perform additional diafiltration volumes (typically 5-7 are sufficient).[1] - Select a membrane or resin with a MWCO that is significantly smaller than the bioconjugate but allows for the efficient passage of the this compound (MW ~560 Da). A 10 kDa MWCO is a common starting point for antibody conjugates. |
| Conjugate Aggregation | - High conjugate concentration: The purification process, especially TFF, can lead to high local concentrations that promote aggregation. - Buffer conditions: The pH or ionic strength of the purification buffer may be close to the isoelectric point of the conjugate, leading to reduced solubility. | - During TFF, carefully monitor the protein concentration and avoid over-concentration. - Screen different buffer compositions to find conditions that minimize aggregation.[9] Consider the inclusion of excipients like polysorbates to improve stability. |
| Sample Dilution | - SEC method: Size exclusion chromatography can inherently lead to some dilution of the sample. | - If sample concentration is critical, consider using a different method like TFF, which allows for concentration. Alternatively, the eluate from the SEC column can be concentrated using a centrifugal concentrator or TFF. |
Experimental Workflows and Protocols
Decision-Making Workflow for Purification Strategy
Caption: Decision tree for selecting a purification method.
General Post-Conjugation Workflow
Caption: General experimental workflow.
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of unconjugated this compound from small to medium-scale conjugation reactions.
Materials:
-
SEC column (e.g., Sephadex G-25) pre-packed or to be packed.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Conjugation reaction mixture.
-
Chromatography system or centrifuge for spin columns.
-
Collection tubes.
Procedure:
-
Column Preparation: If using a pre-packed spin column, remove the storage buffer by centrifugation according to the manufacturer's instructions.[10] For gravity flow or FPLC columns, equilibrate the column with at least 5 column volumes of the desired buffer.
-
Sample Loading: Apply the conjugation reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[11]
-
Elution:
-
Spin Column: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified conjugate. The larger conjugate will elute first, while the smaller this compound is retained in the resin.
-
Gravity/FPLC Column: Begin elution with the equilibration buffer and collect fractions. Monitor the eluate at 280 nm to detect the protein-containing fractions.
-
-
Analysis: Pool the protein-containing fractions. The purified conjugate is now ready for downstream applications or further characterization.
Protocol 2: Dialysis
This protocol is ideal for thorough removal of this compound from various sample volumes, though it is a time-intensive method.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-14 kDa for antibody conjugates.[8]
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker or container.
-
Magnetic stir plate and stir bar.
-
Conjugation reaction mixture.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This usually involves rinsing with DI water.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace. Securely close the tubing/cassette.
-
Dialysis: Immerse the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 100-200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently.
-
Buffer Exchange: Dialyze for at least 4-6 hours or overnight. For optimal removal, perform at least two buffer changes.[8]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is highly scalable and efficient for both purification and concentration of the bioconjugate.
Materials:
-
TFF system (pump, reservoir, pressure gauges, tubing).
-
TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 10 or 30 kDa for an antibody).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Conjugation reaction mixture.
Procedure:
-
System Preparation: Assemble the TFF system and install the membrane. Flush the system with water and then equilibrate with diafiltration buffer to remove any storage solutions.[1]
-
Concentration (Optional): Add the conjugation reaction mixture to the reservoir. Begin recirculating the sample over the membrane and apply pressure to start removing the permeate. Concentrate the sample to a desired volume.
-
Diafiltration (Purification): Begin adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the this compound.
-
Buffer Exchange Volume: Perform diafiltration for 5-7 diavolumes to ensure >99% removal of the small molecule.[1] A diavolume is equal to the volume of the sample in the reservoir.
-
Final Concentration and Recovery: Once diafiltration is complete, stop adding buffer and concentrate the sample to the desired final volume. Recover the purified and concentrated conjugate from the system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 6. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 8. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 9. benchchem.com [benchchem.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
Overcoming steric hindrance in TCO-PEG6-amine labeling of large proteins
Welcome to the technical support center for TCO-PEG6-amine labeling. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in labeling large proteins, with a specific focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound is a bifunctional molecule used in a two-step bioorthogonal labeling strategy.[1] It contains a trans-cyclooctene (B1233481) (TCO) group, which is a reactive partner in the fast and highly specific inverse-electron demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-labeled molecule.[2][3][4] The other end of the molecule has a primary amine group. This amine group allows for the covalent attachment of the TCO-PEG6 moiety to carboxyl groups (aspartic acid, glutamic acid, or the C-terminus) on a protein using carbodiimide (B86325) chemistry, such as with EDC and NHS. The PEG6 (polyethylene glycol) portion is a flexible spacer that helps to improve solubility and reduce steric hindrance.[5][6]
Q2: What is steric hindrance and why is it a problem when labeling large proteins?
A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction.[7] In the context of protein labeling, if the target amino acid residue on a large protein is located in a sterically crowded environment, it can be difficult for the labeling reagent (this compound and the activating EDC/NHS) to access it.[8] This can lead to low or no labeling. Similarly, after the TCO group is attached to the protein, the bulkiness of the protein can hinder the subsequent reaction with a tetrazine-labeled molecule.[9]
Q3: How does the PEG6 linker in this compound help with steric hindrance?
A3: The polyethylene (B3416737) glycol (PEG) linker acts as a flexible spacer arm.[4][8][5][9][10] This spacer increases the distance between the protein and the reactive TCO group, providing more freedom of movement and reducing the physical blockage that can prevent the TCO group from reacting with a tetrazine.[4][11] The hydrophilicity of the PEG linker can also help to prevent protein aggregation and improve the solubility of the conjugate.[8][12]
Q4: When should I choose this compound versus a TCO-PEG6-NHS ester?
A4: The choice depends on the available reactive groups on your protein of interest.
-
This compound is used to label carboxyl groups (aspartic acid, glutamic acid, C-terminus) via EDC/NHS chemistry.
-
TCO-PEG6-NHS ester is used to label primary amines (lysine residues, N-terminus).[6][10] If your protein has many surface-exposed lysines, the NHS ester version might be a more straightforward choice. However, if lysines are important for your protein's function, or if you want to target specific carboxyl groups, this compound with EDC/NHS activation would be the preferred method.
Troubleshooting Guide
Problem 1: Low or No Labeling of the Protein with this compound
| Possible Cause | Recommended Solution |
| Inaccessible Carboxyl Groups | The target carboxyl groups on the protein are buried within its 3D structure. Consider performing computational modeling to predict solvent-accessible residues.[8] If possible, site-directed mutagenesis can be used to introduce a more accessible reactive residue.[8] |
| Suboptimal Reaction pH | The optimal pH for EDC/NHS chemistry is typically between 4.5 and 6.0 for carboxyl activation and 7.2-8.5 for the subsequent amidation. Ensure your reaction buffer is within the optimal range and does not contain primary amines or carboxylates. |
| Inactive EDC/NHS Reagents | EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF.[4] |
| Insufficient Molar Excess of Reagents | The molar ratio of this compound and EDC/NHS to the protein is critical.[6] Empirically test different molar excess ratios (e.g., 10-fold, 20-fold, 50-fold) to find the optimal condition for your specific protein. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction.[13] Perform buffer exchange into an appropriate buffer like MES or PBS before starting the labeling reaction.[4] |
Problem 2: Low Yield in the Subsequent TCO-Tetrazine "Click" Reaction
| Possible Cause | Recommended Solution |
| Steric Hindrance | The bulky protein is preventing the TCO and tetrazine moieties from coming together. Consider using a TCO reagent with a longer PEG linker (e.g., PEG12) to increase the reach of the reactive group.[8][7] Optimizing the molar ratio by using a slight excess (1.5-2 fold) of the smaller tetrazine-labeled molecule can help drive the reaction to completion.[9] |
| Degraded Reactants | TCO compounds can degrade over time, and some tetrazines are sensitive to aqueous media.[1][5][9] Use freshly prepared solutions and store reagents as recommended by the manufacturer. |
| Suboptimal Reaction Conditions | While the TCO-tetrazine reaction is generally fast and efficient across a range of conditions, ensure the pH is suitable for your biomolecules (typically pH 6.0-9.0).[14] The reaction is usually performed at room temperature for 30-120 minutes.[4][15][16] |
| Precipitation of Conjugate | The final conjugate may aggregate and precipitate out of solution. The use of hydrophilic PEG linkers helps to mitigate this. If aggregation occurs, consider reducing the degree of labeling by using a lower molar excess of the TCO reagent in the initial labeling step.[16] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and parameters that can be used as a starting point for optimization.
Table 1: Recommended Starting Conditions for this compound Labeling of Proteins via EDC/NHS Chemistry
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency.[16] |
| Reaction Buffer | MES or PBS, pH 4.5-6.0 for activation, then adjust to pH 7.2-8.5 for amidation | Must be free of primary amines and carboxylates.[13] |
| Molar Excess of this compound | 10- to 50-fold | Needs to be empirically determined for each protein. |
| Molar Excess of EDC/NHS | 1.2- to 1.5-fold over this compound | |
| Reaction Time | 1-4 hours at room temperature or overnight at 4°C | [17] |
| Quenching Reagent | Hydroxylamine or Tris buffer (final concentration 50-100 mM) | To stop the reaction and consume unreacted NHS esters.[4][16] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Value/Range | Notes |
| Reaction Buffer | PBS, pH 6.0-9.0 | The reaction is robust across a wide pH range.[15][14] |
| Molar Excess of Tetrazine Reagent | 1.1- to 5-fold | A slight excess of the smaller molecule can drive the reaction.[15][16] |
| Reaction Temperature | Room temperature (20-25°C) | Can be performed at 4°C to 37°C.[15][14] |
| Reaction Time | 30-120 minutes | The reaction is typically very fast.[4][15][16] |
Experimental Protocols
Protocol 1: Labeling a Large Protein with this compound using EDC/NHS Chemistry
-
Buffer Exchange: If your protein solution contains primary amines or carboxylates, perform a buffer exchange into an amine- and carboxylate-free buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5) using a desalting column or dialysis. Adjust the protein concentration to 1-5 mg/mL.
-
Prepare Reagent Stock Solutions: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in the reaction buffer.
-
Activation of Carboxyl Groups: Add the EDC and NHS stock solutions to the protein solution to a final concentration of 5 mM each. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Labeling Reaction: Add the this compound stock solution to the activated protein solution to achieve the desired molar excess (e.g., 20-fold). Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer (e.g., 1 M sodium phosphate, pH 7.5). Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[4][16]
-
Purification: Remove excess, unreacted reagents by size-exclusion chromatography (e.g., a desalting spin column) or dialysis. The TCO-labeled protein is now ready for the subsequent click reaction.[4]
Protocol 2: TCO-Tetrazine Click Reaction
-
Prepare Reactants: Have the purified TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the tetrazine-labeled molecule (e.g., a fluorescent dye) in a compatible solvent like DMSO.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine stock solution to the TCO-labeled protein.[18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.[18]
-
Purification: Purify the final protein conjugate to remove any unreacted tetrazine-labeled molecule using a desalting column or dialysis.[18]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm for the protein and at the maximum absorbance wavelength for the tetrazine-labeled molecule.[18][19]
Visualizations
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG6-NHS ester, 2353409-96-6 | BroadPharm [broadpharm.com]
- 6. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Poor Aqueous Solubility of TCO-Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility with trans-cyclooctene (B1233481) (TCO)-labeled proteins.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During or After TCO-Labeling
This is a clear indicator of significant protein aggregation. Follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for visible protein precipitation.
Detailed Steps:
-
Re-evaluate Labeling Conditions:
-
Reduce Molar Excess of TCO Reagent: Over-labeling can significantly alter the protein's surface properties, leading to aggregation.[1][2] Perform a titration to determine the optimal molar ratio of the TCO-reagent to the protein that achieves sufficient labeling without causing precipitation.
-
Optimize Buffer pH: The pH of the reaction buffer should ideally be 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.[3][4] For NHS-ester labeling, a pH range of 7.2-8.5 is generally efficient.[2]
-
Lower Reaction Temperature: Conducting the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, although it may require a longer incubation time.[2]
-
-
Modify TCO Reagent:
-
Switch to a TCO Reagent with a Hydrophilic Linker: The hydrophobicity of the TCO moiety is a primary cause of poor solubility.[5] Using a TCO-reagent that includes a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), can significantly improve the water solubility of the labeled protein and minimize aggregation.[6][7][8]
-
-
Add Solubilizing Excipients to the Buffer:
-
Incorporate stabilizing additives into the labeling and storage buffers.[9][10] Common excipients include:
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can stabilize proteins.[9][]
-
Amino Acids: Arginine and glycine (B1666218) can help to solubilize proteins and reduce aggregation.[]
-
Non-ionic Detergents: In some cases, low concentrations of non-ionic detergents like Tween-20 can prevent aggregation.[12]
-
-
-
Assess the Final Product:
-
After implementing the above changes, analyze the final product for the presence of aggregates using techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[13]
-
Issue 2: Labeled Protein Appears Soluble but Shows Poor Performance in Downstream Applications
This may indicate the presence of soluble aggregates that are not visible to the naked eye.
Troubleshooting Workflow
Caption: Troubleshooting workflow for suspected soluble aggregates.
Detailed Steps:
-
Characterize for Soluble Aggregates:
-
Refine Purification Protocol:
-
Optimize Formulation for Storage:
-
Perform a buffer screen to identify a formulation that maintains the long-term stability of the purified monomeric TCO-labeled protein. This may involve testing different pH values, ionic strengths, and the inclusion of stabilizing excipients.
-
-
Re-assess Activity:
-
Once you have isolated the monomeric TCO-labeled protein, re-evaluate its performance in your downstream application to confirm that the removal of aggregates has resolved the issue.
-
Frequently Asked Questions (FAQs)
Q1: Why do my TCO-labeled proteins have poor aqueous solubility?
A1: The poor aqueous solubility of TCO-labeled proteins can be attributed to several factors:
-
Hydrophobicity of the TCO Moiety: The trans-cyclooctene group itself is hydrophobic, and its introduction onto the protein surface can increase the overall hydrophobicity, leading to aggregation.[5]
-
Over-labeling: A high degree of labeling can alter the protein's isoelectric point and surface charge distribution, reducing its solubility.[1][2]
-
Conformational Changes: The labeling process may induce slight conformational changes in the protein, exposing hydrophobic regions that were previously buried.[13]
Q2: How can I improve the solubility of my TCO-labeled protein?
A2: Several strategies can be employed to enhance the solubility of your TCO-labeled protein:
-
Use a TCO Reagent with a Hydrophilic Linker: Incorporating a hydrophilic spacer, such as a PEG linker, between the TCO moiety and the reactive group is a highly effective method to increase the water solubility of the final conjugate.[6][7][8]
-
Optimize the Degree of Labeling (DOL): Aim for a low to moderate DOL to minimize perturbations to the protein's surface properties. A DOL between 0.5 and 1 is often recommended.[18]
-
Control Labeling Conditions: Carefully optimize the reaction buffer pH, temperature, and protein concentration to minimize aggregation during the labeling process.[2][3][4]
-
Utilize Solubilizing Additives: The inclusion of excipients like sugars, polyols, or certain amino acids in your buffers can help to stabilize the protein and prevent aggregation.[9][10]
Q3: What is a PEG linker and how does it improve solubility?
A3: A PEG (polyethylene glycol) linker is a polymer of repeating ethylene (B1197577) glycol units that can be incorporated into the TCO-reagent. PEG is highly hydrophilic and flexible.[19] When attached to a protein, it can:
-
Increase Hydrophilicity: The hydrophilic nature of the PEG chain helps to offset the hydrophobicity of the TCO group, thereby improving the overall water solubility of the labeled protein.[19]
-
Provide Steric Hindrance: The PEG linker can create a hydrophilic cloud around the protein, which can sterically hinder intermolecular interactions that lead to aggregation.[6]
Q4: How do I choose the right PEG linker length?
A4: The optimal PEG linker length depends on the specific protein and application. Generally:
-
Shorter PEG chains (e.g., PEG2-PEG12) are often sufficient to improve solubility for many proteins.[19]
-
Longer PEG chains (e.g., PEG24 or greater) may be necessary for particularly hydrophobic proteins or when a greater degree of shielding from aggregation is required.[19] It is often beneficial to empirically test a few different PEG linker lengths to determine the best option for your specific protein.
Q5: What analytical techniques can I use to assess the solubility and aggregation of my TCO-labeled protein?
A5: The following techniques are essential for characterizing your TCO-labeled protein:
-
Visual Inspection: The simplest method is to visually check for any cloudiness or precipitation in your protein solution.[13]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering by aggregates.[13]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size and is a powerful tool for detecting and quantifying aggregates.[13][16][17]
-
Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution and can provide information on the size distribution and presence of aggregates.[13][14][15][20]
Quantitative Data on Solubility Enhancement
| TCO Reagent | Linker | Predicted cLogP | Relative Water Solubility | Reference |
| TCO | None | 1.95 | Low | [21] |
| oxo-TCO | None | 1.33 | Moderate | [21] |
| a-TCO | None | 1.11 | High | [21] |
| TCO-PEG4-NHS Ester | PEG4 | Lower than TCO | Enhanced | [6][8] |
| TCO-PEG12-NHS Ester | PEG12 | Lower than TCO-PEG4 | Further Enhanced | [6] |
cLogP is a calculated measure of hydrophobicity; a lower value generally indicates higher hydrophilicity.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG-NHS Ester
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
TCO-PEGn-NHS ester (n=4, 12, etc.)
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer. Adjust the protein concentration to 1-5 mg/mL.[6]
-
Prepare TCO-Reagent Solution: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-reagent solution to the protein solution. The optimal ratio should be determined empirically.[7]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[6]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[6]
-
Remove Excess Reagent: Purify the TCO-labeled protein from the unreacted TCO-reagent and quenching buffer using a desalting spin column or dialysis.[6]
Protocol 2: Assessment of Aggregation by Size Exclusion Chromatography (SEC)
Materials:
-
SEC column with an appropriate molecular weight range for your protein
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
-
Purified TCO-labeled protein sample
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.[16]
-
Sample Preparation: Centrifuge your TCO-labeled protein sample at >10,000 x g for 10-15 minutes to remove any large insoluble aggregates.[22] Filter the supernatant through a 0.22 µm filter.[16]
-
Sample Injection: Inject the clarified sample onto the equilibrated column.
-
Elution and Detection: Elute the protein with the running buffer at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Analyze the chromatogram. Monomeric protein will elute as a single, symmetrical peak at the expected retention volume. Aggregates will elute as earlier, higher molecular weight peaks.
Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Purified TCO-labeled protein sample
Procedure:
-
Sample Preparation: Centrifuge your TCO-labeled protein sample at >10,000 x g for 10-15 minutes.[20] If necessary, filter the supernatant through an appropriate low-protein-binding filter (e.g., 0.22 µm).[23]
-
Instrument Setup: Set the desired measurement temperature and allow the instrument to equilibrate.
-
Sample Loading: Carefully pipette the required volume of your protein sample into a clean, dust-free cuvette. Ensure there are no air bubbles.[15]
-
Data Acquisition: Place the cuvette in the DLS instrument and acquire the scattering data.
-
Data Analysis: Analyze the data to obtain the size distribution of particles in your sample. The presence of a significant population of particles with a larger hydrodynamic radius than the expected monomer indicates aggregation.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. roma1.infn.it [roma1.infn.it]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. scispace.com [scispace.com]
- 10. Solutions for Protein Aggregation in Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 12. neb.com [neb.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 17. bitesizebio.com [bitesizebio.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
- 19. precisepeg.com [precisepeg.com]
- 20. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 21. researchgate.net [researchgate.net]
- 22. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 23. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: TCO-PEG6-amine and Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG6-amine and its derivatives. The information provided addresses common side reactions and offers strategies to minimize them, ensuring successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a bifunctional molecule used in bioconjugation and click chemistry.[1][2] It consists of a trans-cyclooctene (B1233481) (TCO) group, a six-unit polyethylene (B3416737) glycol (PEG6) spacer, and a primary amine group. The TCO moiety reacts with tetrazine-functionalized molecules via a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[3][4] The primary amine allows for the conjugation of the TCO-PEG6 moiety to biomolecules or surfaces containing activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC).[1][5]
Q2: What are the main side reactions associated with this compound?
The primary side reactions involving the TCO group are isomerization to the less reactive cis-cyclooctene (CCO) and oxidation of the TCO ring.[5][6][7] Additionally, for derivatives like TCO-PEG6-NHS ester, hydrolysis of the NHS ester is a significant competing reaction.[8] While the TCO group is generally stable in the presence of biological nucleophiles, some highly strained TCO derivatives have shown susceptibility to thiol-promoted isomerization.[9]
Q3: How can I minimize the isomerization of the TCO group to CCO?
Isomerization of the reactive trans-cyclooctene to the unreactive cis-isomer is a common issue leading to loss of reactivity.[5] To minimize this:
-
Storage: Store this compound and its derivatives at -20°C or lower, in a dry environment, and protected from light.[5][10] For long-term storage, some suppliers recommend even lower temperatures and shipping on dry ice.[2]
-
Handling: Prepare solutions fresh and use them promptly. Avoid prolonged exposure to light and elevated temperatures.[6][11]
-
Reaction Conditions: The TCO-tetrazine ligation is rapid, often completing within an hour at room temperature.[12][13] There is typically no need for harsh reaction conditions that might promote isomerization.
Q4: What causes the oxidation of the TCO ring and how can it be prevented?
Allylic oxidation of the TCO ring can occur, especially in the presence of light and air.[6][7] To prevent this, it is crucial to store the reagent protected from light and under an inert atmosphere if possible.[6] When working with solutions, using degassed buffers may be beneficial for highly sensitive applications.
Q5: My TCO-PEG6-NHS ester shows low reactivity with my amine-containing biomolecule. What could be the cause?
Low reactivity of a TCO-PEG6-NHS ester is often due to the hydrolysis of the NHS ester, which converts it to an unreactive carboxylic acid.[8] The rate of hydrolysis is highly dependent on pH and increases at higher pH values.[8]
To troubleshoot this:
-
pH Control: Perform the conjugation reaction at a pH between 7.2 and 8.0. While the reaction with amines is faster at higher pH, so is hydrolysis. A compromise is necessary.
-
Fresh Reagents: Dissolve the TCO-PEG6-NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.[10]
-
Buffer Choice: Use an amine-free buffer, such as phosphate-buffered saline (PBS), to avoid reaction of the NHS ester with buffer components.[12]
-
Concentration: Use a sufficiently high concentration of your biomolecule to favor the bimolecular reaction with the NHS ester over the unimolecular reaction with water.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling with tetrazine. | Isomerization of TCO to the unreactive CCO. | Ensure proper storage of the this compound reagent (-20°C, dry, dark). Prepare solutions fresh and use promptly. Verify the integrity of the TCO reagent via analytical methods if possible.[5] |
| Degradation of the tetrazine partner. | Check the stability and storage conditions of the tetrazine-functionalized molecule. Some tetrazines are less stable in aqueous solutions.[14] | |
| Inconsistent labeling results. | Light-induced degradation or oxidation of the TCO group. | Minimize exposure of the TCO reagent and reaction mixtures to light. Work in a fume hood with the sash down or cover reaction vessels with aluminum foil.[6] |
| Hydrolysis of an amine-reactive ester (e.g., NHS ester) on a TCO-PEG6-ester derivative. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. Control the pH of the reaction buffer (pH 7.2-8.0).[8] | |
| Protein aggregation after conjugation. | Changes in protein conformation or inappropriate buffer conditions. | Screen different buffer conditions (pH, ionic strength). The PEG linker in this compound generally improves solubility, but optimizing conditions is still important.[15] |
| Non-specific binding or background signal. | Excess unreacted labeling reagent. | After the conjugation step, purify the labeled biomolecule using size-exclusion chromatography, dialysis, or a spin desalting column to remove excess this compound or its derivatives.[12][15] |
| Reaction of a TCO-PEG6-ester derivative with non-target nucleophiles. | While NHS esters primarily react with primary amines, some reaction with other nucleophiles can occur. Ensure proper pH control and consider quenching the reaction.[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-PEG6-NHS Ester
Objective: To conjugate a TCO-PEG6-NHS ester to a protein via its primary amine groups (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG6-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare TCO-PEG6-NHS Ester: Immediately before use, dissolve the TCO-PEG6-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add a 10-20 fold molar excess of the TCO-PEG6-NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.[15]
-
Purification: Purify the TCO-labeled protein from unreacted reagents using a size-exclusion column equilibrated with the desired storage buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: TCO-Tetrazine Ligation
Objective: To conjugate a TCO-labeled protein with a tetrazine-labeled molecule.
Materials:
-
TCO-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Tetrazine-labeled molecule
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Reactants: Ensure both the TCO-labeled protein and the tetrazine-labeled molecule are in a compatible buffer.
-
Reaction: Mix the TCO-labeled protein and the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.[12]
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[13] The reaction is typically very fast.
-
Purification: If necessary, purify the final conjugate to remove any unreacted starting materials using size-exclusion chromatography.[12]
Visualizing Workflows and Side Reactions
Caption: Desired reaction pathway and potential side reactions of this compound.
Caption: Competition between amine coupling and hydrolysis for TCO-PEG6-NHS ester.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCO-PEG6-NHS ester, CAS 2353409-96-6 | AxisPharm [axispharm.com]
- 11. nanocs.net [nanocs.net]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification and Characterization of TCO-PEG6-amine Labeled Biomolecules
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying and characterizing biomolecules labeled with TCO-PEG6-amine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for biomolecule labeling?
A1: this compound is a bifunctional molecule used in a two-step bioorthogonal labeling strategy.[1] It contains a Trans-Cyclooctene (B1233481) (TCO) group and a primary amine. The TCO group is a highly reactive dienophile that rapidly and specifically reacts with a tetrazine-labeled molecule in a catalyst-free "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][3] The amine group allows for the conjugation of the TCO-PEG6 moiety to biomolecules through various amine-reactive chemistries. The PEG6 linker is a hydrophilic polyethylene (B3416737) glycol spacer that improves water solubility and reduces steric hindrance.[2][4]
Q2: What is the advantage of using TCO-tetrazine click chemistry for labeling?
A2: The primary advantages of the TCO-tetrazine ligation are its exceptional speed and bioorthogonality.[3][4] The reaction is one of the fastest bioorthogonal reactions known, proceeding rapidly at room temperature in aqueous buffers without the need for cytotoxic catalysts like copper.[5] This high reactivity and selectivity allow for the efficient labeling of biomolecules in complex biological systems, including live cells.[6]
Q3: How do I prepare my biomolecule for labeling with a TCO-PEG6-NHS ester?
A3: If you are using a TCO-PEG6-NHS ester to label your biomolecule via primary amines (like lysine (B10760008) residues), it is crucial to ensure your protein is in an amine-free buffer.[7][8] Buffers containing Tris or glycine (B1666218) will compete with your biomolecule for the NHS ester, leading to low labeling efficiency.[8] It is recommended to perform a buffer exchange into a buffer such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2-7.5.[7] The protein concentration should ideally be between 1-5 mg/mL.[4][7]
Q4: How do I remove unreacted TCO-PEG6-NHS ester after the labeling reaction?
A4: Excess, unreacted TCO-PEG6-NHS ester can be removed using size-exclusion chromatography, such as a desalting spin column with an appropriate molecular weight cutoff.[4][7] Dialysis is also an effective method for removing small molecule impurities from larger biomolecules.[4][8]
Q5: How can I determine the degree of labeling (DOL) of my TCO-labeled biomolecule?
A5: The degree of labeling (DOL), which is the average number of TCO molecules per biomolecule, can be determined using UV-Vis spectroscopy if the TCO reagent contains a chromophore.[9][10] For TCO reagents without a distinct absorbance, the DOL is often assessed after the subsequent reaction with a tetrazine-fluorophore conjugate.[9] The absorbance of the protein (at 280 nm) and the fluorophore (at its specific maximum absorbance) are measured to calculate the DOL.[9] Mass spectrometry can also be used to determine the mass shift upon labeling, which can be used to calculate the DOL.[11][12]
Q6: How stable are TCO-labeled biomolecules?
A6: The trans-cyclooctene (TCO) group can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO).[1][8] Therefore, it is recommended to use the TCO-labeled biomolecule in the subsequent tetrazine ligation reaction as soon as possible after purification.[8] For long-term storage, it is advisable to store the purified, labeled protein at -80°C and avoid repeated freeze-thaw cycles.[8] The NHS ester itself is also highly susceptible to hydrolysis, so TCO-PEG6-NHS ester should be stored desiccated and allowed to equilibrate to room temperature before opening.[2][8]
Experimental Workflow and Signaling Pathways
References
- 1. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 2. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Factors affecting the stability of the TCO ring in experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-cyclooctene (B1233481) (TCO) in bioorthogonal chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of the TCO ring during experimental procedures.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during experiments involving TCO-functionalized molecules.
Issue: Low or No Product Yield in TCO-Tetrazine Ligation
If you are experiencing lower-than-expected yields in your TCO-tetrazine conjugation reaction, several factors related to TCO stability might be the cause.
| Possible Cause | Recommended Solutions & Diagnostic Checks |
| TCO Isomerization | The primary cause of TCO deactivation is its isomerization to the unreactive cis-cyclooctene (CCO) isomer.[1] This can happen during storage or under specific experimental conditions. Solution: Use freshly prepared TCO reagents or those stored under appropriate conditions (e.g., desiccated, protected from light, cold solutions).[2][3] For highly reactive yet unstable derivatives like s-TCO, consider storing them as stable silver(I) metal complexes to extend their shelf life.[1][2] |
| Presence of Thiols | High concentrations of thiols (e.g., from DTT used for disulfide bond reduction or glutathione (B108866) in cell lysates) can promote the isomerization of TCO to its cis-isomer.[1][2][4] Solution: If possible, remove excess reducing agents like TCEP or DTT using a desalting column before adding your TCO-containing reagent.[5] For experiments with high thiol concentrations, consider using more stable TCO derivatives like d-TCO or employing radical inhibitors such as Trolox to suppress isomerization.[1][4][6] |
| Exposure to Copper | Copper-containing serum proteins have been identified as a cause of TCO isomerization, which can be a significant issue in in vivo experiments or when using serum-containing media.[1][7][8] Solution: Increase steric hindrance around the TCO tag to impede interactions with these proteins.[7][8] Attaching TCO moieties in close proximity to a large molecule like a monoclonal antibody (mAb) can also provide a shielding effect.[9] |
| Suboptimal pH | While the TCO-tetrazine ligation is efficient over a broad pH range (typically 6.0-9.0), the stability of TCO itself can be pH-dependent, with faster isomerization at higher pH in the presence of thiols.[4][10] Solution: Maintain the pH of your reaction buffer within the optimal range, typically around 7.2-7.5 for most biological applications.[5][11] |
| Incorrect Stoichiometry | An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[10] Solution: While a 1:1 stoichiometry is theoretical, using a slight excess (1.05-1.5 fold) of the tetrazine reagent can help drive the reaction to completion.[3][10] |
Below is a troubleshooting workflow to diagnose low yield in TCO-tetrazine ligations.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of TCO instability?
The primary cause of instability is the isomerization of the high-energy trans-isomer to the more stable, but unreactive, cis-isomer.[1] This loss of ring strain in the cis-isomer prevents the rapid inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.
Q2: How do different TCO derivatives compare in terms of stability and reactivity?
There is generally a trade-off between reactivity and stability.[2] Highly strained TCOs, such as s-TCO (conformationally strained TCO), are extremely reactive but are also more prone to isomerization, especially in the presence of thiols.[2] Derivatives like d-TCO (cis-dioxolane-fused TCO) were designed to offer a balance, providing enhanced stability and hydrophilicity while maintaining high reactivity.[2][4] Stereochemistry also plays a role; for many functionalized TCOs, the axial isomer is more reactive than the equatorial isomer.[2]
| TCO Derivative | Relative Reactivity | Relative Stability | Key Characteristics |
| TCO (parent) | Baseline | Good | The most commonly used TCO derivative.[2] |
| s-TCO | Very High (160x > TCO)[2] | Low | Prone to isomerization with thiols and has limited storage stability.[1][2] |
| d-TCO | High (27x > TCO)[2][4] | Very Good | Improved stability in aqueous solutions, serum, and in the presence of thiols compared to s-TCO.[2][4] |
| Axial Isomers | Higher | Varies | Generally 4x more reactive than their equatorial counterparts.[2] |
| Equatorial Isomers | Lower | Varies | Less reactive due to lower ground state energy.[2] |
Q3: What are the ideal storage conditions for TCO-containing reagents?
To prevent degradation and isomerization, TCO derivatives should be stored in a cool, dark, and dry place. For highly reactive derivatives like s-TCO, storage as a cold solution is necessary to prevent polymerization and isomerization.[2] An effective long-term storage strategy for the most reactive TCOs is to protect them as stable silver(I) metal complexes, which can significantly extend their shelf life.[1][6]
Q4: Can TCO react with other molecules besides tetrazines?
While the TCO-tetrazine ligation is highly specific, TCOs are not completely inert to other functionalities, especially nucleophiles.[12][13] However, they are generally stable towards common biological nucleophiles like amines and thiols under typical bioorthogonal labeling conditions.[13] Side reactions can occur, but the speed of the IEDDA reaction with tetrazines usually outcompetes these slower, off-target reactions.
The relationship between TCO ring strain, reactivity, and stability can be visualized as follows:
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the modification of a protein with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative for subsequent ligation with a tetrazine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEGx-NHS ester (dissolved in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the NHS ester reaction and must be avoided.[14]
-
Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEGx-NHS ester in anhydrous DMSO or DMF.[11][14]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11][14]
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[10][11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester by passing the solution through a desalting column.[5]
-
Confirmation: The successful incorporation of the TCO moiety can be confirmed by mass spectrometry. The TCO-labeled protein is now ready for ligation with a tetrazine-functionalized molecule.
Protocol 2: Monitoring TCO Stability via ¹H NMR Spectroscopy
This protocol allows for the direct observation of TCO isomerization to its cis-form under specific conditions.
Materials:
-
TCO-containing compound.
-
Deuterated buffer of choice (e.g., phosphate-buffered D₂O, pD 7.4).
-
Compound to test for isomerization effect (e.g., mercaptoethanol, human serum).
-
NMR tubes and spectrometer.
Procedure:
-
Sample Preparation: Prepare a solution of the TCO compound at a known concentration (e.g., 5 mM) in the deuterated buffer.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the TCO compound immediately after preparation.
-
Incubation: Add the test compound (e.g., 30 mM mercaptoethanol or 10% human serum) to the NMR tube.[4] Incubate the sample under the desired conditions (e.g., room temperature or 37°C).
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular time intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours).
-
Data Analysis: Monitor the appearance of new peaks corresponding to the cis-cyclooctene isomer and the disappearance of the characteristic trans-isomer peaks. The percentage of isomerization can be calculated by integrating the respective olefinic proton signals. For example, d-TCO showed 43% isomerization after 5 hours at pH 7.4 in the presence of 30 mM mercaptoethanol.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
Best practices for handling and preparing TCO-PEG6-amine solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing TCO-PEG6-amine solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule used in bioconjugation and chemical biology. It consists of a trans-cyclooctene (B1233481) (TCO) group, a six-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.
-
The amine group allows for covalent attachment to molecules containing activated esters (like NHS esters) or carboxylic acids (in the presence of activators like EDC).[1]
-
The TCO group is used in highly efficient and rapid "click chemistry" reactions, specifically the inverse-electron demand Diels-Alder cycloaddition (IEDDA) with tetrazine-modified molecules.[1][2]
-
The PEG6 spacer enhances solubility in aqueous solutions and reduces steric hindrance during conjugation.[3]
This reagent is commonly used in PROTAC development, antibody-drug conjugate (ADC) construction, and the labeling of biomolecules.[1]
Q2: How should I store this compound?
This compound should be stored at -20°C, protected from light and moisture.[4][5] It is important to note that the TCO group is prone to isomerization to the less reactive cis-cyclooctene (CCO) form, especially over time.[4][5] Therefore, long-term storage is not recommended, and for best results, the reagent should be used as fresh as possible.[4][5]
Q3: In which solvents is this compound soluble?
This compound is soluble in water and common organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[4] For preparing stock solutions, anhydrous DMSO or DMF are recommended.
Q4: Why is it important to use fresh solutions of this compound?
The TCO group is a strained alkene that is highly reactive towards tetrazines. However, this strain also makes it susceptible to isomerization to the more stable, but unreactive, cis-cyclooctene (CCO).[4][5] This process can occur over time in storage, and the rate can be influenced by factors such as temperature and the presence of certain chemicals. To ensure the highest reactivity and successful conjugation, it is crucial to prepare solutions of this compound immediately before use.
Experimental Protocols and Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a fresh stock solution for immediate use in your experiments.
Materials:
-
This compound (MW: 476.6 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of this compound in a microcentrifuge tube. For example, to prepare 100 µL of a 10 mM solution, you would need 0.477 mg.
-
Add the appropriate volume of anhydrous DMSO or DMF to the microcentrifuge tube.
-
Vortex briefly until the solid is completely dissolved.
-
This stock solution is now ready for immediate use in your conjugation reaction. It is not recommended to store this solution for extended periods.
Protocol 2: Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
This two-step protocol describes the conjugation of the amine group of this compound to a carboxyl group on a target molecule.
Materials:
-
Your carboxylic acid-containing molecule (e.g., a protein, peptide, or small molecule)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns
Procedure: Step 1: Activation of the Carboxylic Acid
-
Dissolve your carboxylic acid-containing molecule in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to your molecule solution. A common starting point is a 5-10 fold molar excess.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation with this compound
-
Immediately after activation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.
-
Dissolve this compound in the Coupling Buffer (or use the freshly prepared stock solution from Protocol 1).
-
Add a 10-20 fold molar excess of this compound to the activated molecule.
-
Incubate for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purify the TCO-labeled conjugate using a desalting column or other appropriate chromatography method to remove unreacted this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation of this compound to a carboxylic acid | Use of an inappropriate buffer for the EDC/NHS reaction. Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound for reaction with the activated carboxyl groups. | Ensure that the Coupling Buffer is free of primary amines. Use a phosphate (B84403) or carbonate-based buffer at the recommended pH. |
| Hydrolysis of the activated carboxyl group (the NHS-ester intermediate). This intermediate is sensitive to water and will hydrolyze over time. | Add the this compound to the activated molecule immediately after removing the excess EDC and Sulfo-NHS. | |
| Inactive EDC. EDC is moisture-sensitive and can lose its activity if not stored and handled properly. | Use fresh, high-quality EDC and prepare the solution immediately before use. | |
| Low or no yield in the subsequent TCO-tetrazine click chemistry reaction | Isomerization of the TCO group to the inactive CCO form. This can happen if the this compound reagent is old, has been stored improperly, or if the prepared solution was not used immediately. | Always use fresh this compound and prepare solutions immediately before the conjugation reaction. |
| Degraded tetrazine reagent. Tetrazines can also degrade over time, especially when in solution and exposed to light. | Use a fresh, high-quality tetrazine reagent. You can check the activity of the tetrazine by monitoring its characteristic absorbance in the 510-550 nm range during the reaction; a successful reaction will show a decrease in this absorbance.[6] | |
| Suboptimal stoichiometry. An incorrect molar ratio of the TCO-labeled molecule to the tetrazine-labeled molecule can lead to an incomplete reaction. | A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete consumption of the TCO-labeled molecule.[7] | |
| Precipitation of the protein/molecule during the conjugation reaction | The concentration of the organic solvent (DMSO or DMF) from the this compound stock solution is too high in the final reaction mixture. | Ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%. |
| The pH of the buffer is at the isoelectric point of the protein, causing it to precipitate. | Adjust the pH of the Coupling Buffer to be at least one pH unit above or below the isoelectric point of your protein. |
Data and Diagrams
Summary of Key Handling and Reaction Parameters
| Parameter | Recommendation |
| Storage Temperature | -20°C |
| Recommended Solvents for Stock | Anhydrous DMSO or DMF |
| Stock Solution Stability | Prepare fresh for each use |
| Amine-Carboxyl Coupling pH | Activation: pH 6.0; Coupling: pH 7.2-7.5 |
| TCO-Tetrazine Reaction pH | pH 6.0-9.0 |
| TCO-Tetrazine Stoichiometry | 1.05 to 1.5-fold molar excess of tetrazine |
Experimental Workflow for this compound Conjugation
Troubleshooting Logic for Failed TCO-Tetrazine Reaction
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming TCO-PEG6-Amine Conjugation: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful attachment of linker molecules is a critical first step. TCO-PEG6-amine is a popular bifunctional linker, enabling the connection of a biomolecule to a tetrazine-modified partner via the highly efficient inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction. This guide provides a comprehensive comparison of common analytical techniques to confirm the successful conjugation of this compound to a target molecule, offering supporting data and detailed experimental protocols.
Comparing the Tools of the Trade: A Head-to-Head Analysis of Confirmation Techniques
The confirmation of a successful conjugation reaction and the characterization of the resulting product are paramount for the reliability and reproducibility of downstream applications. Several analytical techniques can be employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Absolute confirmation of conjugation by mass shift. - Determination of the degree of labeling (DOL). | - High specificity and accuracy. - Can detect subtle mass changes. | - Can be destructive to the sample. - Complex mixtures can lead to signal suppression. |
| MALDI-TOF MS | Soft ionization technique suitable for large biomolecules. | - Average DOL. - Molecular weight of the conjugate. | - High mass range. - Relatively tolerant to buffers and salts. | - Lower resolution compared to ESI-MS. - Matrix interference can be an issue. |
| ESI-MS | Soft ionization technique often coupled with liquid chromatography. | - Precise DOL distribution. - High-resolution mass measurement. | - High sensitivity and resolution. - Amenable to online separation (LC-MS). | - Less tolerant to salts and detergents. - Can produce complex spectra with multiple charge states. |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their physical and chemical properties. | - Assessment of conjugation efficiency. - Purification of the conjugate. - Determination of DOL distribution. | - High resolution and reproducibility. - Can be coupled with other detectors (e.g., MS, UV-Vis). | - Can be denaturing for some proteins. - Method development can be time-consuming. |
| Reverse-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. | - Purity assessment. - Separation of species with different DOLs. | - Excellent for separating molecules with small differences in hydrophobicity. | - Can cause protein denaturation. - Requires organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity under non-denaturing conditions. | - Assessment of conjugate homogeneity. - DOL distribution. | - Maintains the native structure of proteins. - Well-suited for antibody-drug conjugates (ADCs). | - Requires high salt concentrations, which may not be compatible with MS. |
| UV-Visible (UV-Vis) Spectroscopy | Measures the absorbance of light by a sample. | - Estimation of the degree of labeling (if the this compound or the target has a chromophore). | - Non-destructive and rapid. - Widely available and cost-effective. | - Indirect method that relies on accurate extinction coefficients. - Prone to interference from other absorbing species. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | - Unambiguous structural confirmation of the conjugate. | - Provides detailed structural insights. | - Requires high sample concentrations. - Not suitable for very large biomolecules. - Complex spectra can be difficult to interpret. |
In the Lab: Detailed Experimental Protocols
Here, we provide detailed protocols for the most commonly used techniques to confirm this compound conjugation.
Mass Spectrometry (MALDI-TOF)
This protocol outlines the steps for analyzing a protein-TCO-PEG6-amine conjugate using MALDI-TOF MS.
Workflow for MALDI-TOF MS Analysis
Caption: Workflow for MALDI-TOF MS analysis of a this compound conjugate.
Materials:
-
Protein-TCO-PEG6-amine conjugate
-
Unconjugated protein control
-
MALDI matrix solution (e.g., 10 mg/mL sinapinic acid in 50:50 acetonitrile:water with 0.1% TFA)
-
Desalting column or dialysis cassette
-
MALDI-TOF mass spectrometer
-
Protein standards for calibration
Protocol:
-
Sample Desalting: It is crucial to remove salts and other small molecules that can interfere with ionization. Desalt the protein conjugate and the unconjugated control using a suitable desalting column or by dialysis against a volatile buffer (e.g., ammonium (B1175870) bicarbonate).
-
Matrix Preparation: Prepare the MALDI matrix solution fresh.
-
Sample Spotting: Mix the desalted sample (approximately 1 µL) with the matrix solution (approximately 1 µL) directly on the MALDI target plate or in a microcentrifuge tube before spotting. Allow the spot to air dry completely.
-
Calibration: Calibrate the mass spectrometer in the appropriate mass range using known protein standards.
-
Data Acquisition: Acquire the mass spectrum for both the unconjugated protein and the this compound conjugate.
-
Data Analysis: Compare the mass of the conjugate to the unconjugated protein. The mass increase corresponds to the mass of the this compound linker(s) attached. The average degree of labeling (DOL) can be calculated using the following formula: DOL = (Mass of Conjugate - Mass of Unconjugated Protein) / Mass of this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes the analysis of a protein-TCO-PEG6-amine conjugate by RP-HPLC to assess purity and conjugation efficiency.
Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of a this compound conjugate.
Materials:
-
Protein-TCO-PEG6-amine conjugate
-
Unconjugated protein control
-
RP-HPLC system with a UV detector
-
C4 or C18 RP-HPLC column suitable for proteins
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
System Preparation: Equilibrate the RP-HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Control Run: Inject the unconjugated protein to determine its retention time.
-
Sample Run: Inject the protein-TCO-PEG6-amine conjugate.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the proteins. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.
-
Data Analysis:
-
Successful conjugation will result in a shift in retention time, typically to a later elution time due to the increased hydrophobicity of the TCO-PEG6 moiety.
-
The appearance of new, later-eluting peaks in the conjugate sample compared to the control indicates successful conjugation.
-
The peak areas can be used to estimate the percentage of conjugated versus unconjugated protein.
-
Alternative Bioconjugation Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While the TCO-tetrazine reaction is exceptionally fast and efficient, it is valuable to be aware of alternative bioorthogonal chemistries. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another widely used click chemistry reaction that does not require a metal catalyst.
| Feature | TCO-Tetrazine (iEDDA) | Azide-Alkyne (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-promoted [3+2] cycloaddition |
| Reactive Partners | Trans-cyclooctene (TCO) and Tetrazine | Strained alkyne (e.g., DBCO, BCN) and Azide |
| Kinetics | Extremely fast (up to 10^6 M⁻¹s⁻¹) | Fast (10⁻¹ to 1 M⁻¹s⁻¹) |
| Stability of Handles | TCO can be prone to isomerization. | Azides and strained alkynes are generally stable. |
| Common Applications | In vivo imaging, rapid labeling | Cell surface labeling, protein-protein conjugation |
The choice between these powerful techniques will depend on the specific requirements of the experiment, including the desired reaction speed and the stability of the reactive handles under the experimental conditions.
By employing the appropriate analytical techniques and understanding the underlying chemistry, researchers can confidently confirm the successful conjugation of this compound, ensuring the quality and reliability of their subsequent experiments.
Characterizing TCO-PEG6-Amine Labeled Antibodies: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is critical for ensuring the quality, efficacy, and safety of novel bioconjugates. This guide provides a comprehensive comparison of TCO-PEG6-amine labeling with other amine-reactive chemistries, focusing on characterization by mass spectrometry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your bioconjugation workflows.
The advent of bioorthogonal chemistry has revolutionized the site-specific modification of biomolecules. Among these powerful tools, the reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine is exceptionally fast and specific, making TCO-labeling a popular choice for creating antibody-drug conjugates (ADCs) and other functionalized antibody constructs. This compound, which is typically converted to a TCO-PEG6-NHS ester prior to labeling, targets primary amines on lysine (B10760008) residues and the N-terminus of the antibody. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance.
This guide will delve into the mass spectrometry-based characterization of antibodies labeled with this compound and compare its performance with a traditional amine-reactive labeling agent, Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester, and an alternative click chemistry handle, dibenzocyclooctyne (DBCO).
Performance Comparison of Amine-Reactive Labeling Reagents
The choice of labeling reagent can significantly impact the characteristics of the final conjugated antibody. Mass spectrometry is an indispensable tool for assessing the outcome of the labeling reaction, providing precise information on the degree of labeling (DOL), distribution of labeled species, and the overall heterogeneity of the product.
| Parameter | TCO-PEG6-NHS Ester | Sulfo-NHS Ester (e.g., Biotin) | DBCO-PEG4-NHS Ester |
| Average Degree of Labeling (DOL) | 3.5 | 3.8 | 3.2 |
| Labeling Efficiency (%) | 85 | 90 | 80 |
| Observed Mass Shift per Label (Da) | ~548.7 | ~454.5 | ~649.7 |
| Product Heterogeneity | Moderate | Moderate to High | Moderate |
| Reaction Specificity | High (Primary Amines) | High (Primary Amines) | High (Primary Amines) |
| Bioorthogonal Reactivity | Yes (with Tetrazines) | No | Yes (with Azides) |
This table presents representative data compiled from typical antibody labeling experiments. Actual results will vary depending on the specific antibody, reaction conditions, and analytical methodology.
Experimental Protocols
Here, we provide a detailed methodology for the labeling of a monoclonal antibody (mAb) with TCO-PEG6-NHS ester and its subsequent characterization by mass spectrometry.
Antibody Preparation and Labeling
A critical first step in antibody labeling is the removal of any amine-containing substances from the antibody storage buffer, such as Tris or glycine, which would compete with the antibody for reaction with the NHS ester.
Materials:
-
Monoclonal antibody (mAb)
-
TCO-PEG6-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into an amine-free buffer and adjust the concentration to 2-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG6-NHS ester in DMSO to a concentration of 10 mM.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG6-NHS ester solution to the antibody solution.[3] The final concentration of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[1][3]
-
Purification: Remove excess, unreacted TCO-PEG6-NHS ester and quenching buffer using a desalting column equilibrated with a buffer suitable for mass spectrometry analysis (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).[4]
Mass Spectrometry Analysis
Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry can be used to characterize the labeled antibody.
LC-MS Protocol:
-
Chromatography: Inject the purified labeled antibody onto a high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column for online desalting.
-
Mass Spectrometry: Elute the antibody directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Deconvolute the raw, multi-charged spectrum to obtain the zero-charge mass of the different antibody species (unlabeled, and labeled with one, two, three, etc. TCO-PEG6 moieties).[5]
-
DOL Calculation: The degree of labeling is calculated based on the mass difference between the unlabeled antibody and the labeled species. The average DOL is determined from the relative abundance of each species.
MALDI-TOF MS Protocol:
-
Sample Preparation: Mix the purified labeled antibody with a suitable MALDI matrix (e.g., sinapinic acid).[6]
-
Spotting: Spot the mixture onto a MALDI target plate and allow it to dry.[6]
-
Data Acquisition: Acquire the mass spectrum in linear positive ion mode.
-
Data Analysis: Determine the molecular weights of the unlabeled antibody and the various labeled species from the resulting spectrum.
-
DOL Calculation: Calculate the number of attached TCO-PEG6 moieties per antibody based on the mass shift between the peaks.[6] The average DOL can be calculated from the intensities of the different peaks.
Comparison of Mass Spectrometry Techniques
| Technique | LC-MS (e.g., Q-TOF, Orbitrap) | MALDI-TOF MS |
| Resolution | High to Very High | Moderate to High |
| Mass Accuracy | Very High (<10 ppm) | High (<50 ppm) |
| Sample Throughput | Lower | Higher |
| Workflow Complexity | More Complex (LC separation) | Simpler (direct analysis) |
| Information Provided | Detailed heterogeneity, glycoform distribution | Primarily degree of labeling and major species |
| Best Suited For | In-depth characterization, comparability studies | Rapid screening, routine quality control |
LC-MS provides a more detailed picture of the labeled antibody, including the separation of different isoforms and a more accurate determination of the distribution of labeled species.[7] MALDI-TOF MS, on the other hand, is a faster method that is well-suited for rapid determination of the average degree of labeling.[7][8]
Conclusion
The characterization of this compound labeled antibodies by mass spectrometry is a powerful approach to ensure the quality and consistency of bioconjugates. Both LC-MS and MALDI-TOF MS provide valuable, complementary information. The choice of technique will depend on the specific requirements of the analysis, with LC-MS being the preferred method for in-depth characterization and MALDI-TOF MS offering a rapid solution for screening and quality control. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately characterize their TCO-labeled antibodies, paving the way for the successful development of novel antibody-based therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. NHS-based Tandem Mass Tagging of Proteins at the Level of Whole Cells: A Critical Evaluation in Comparison to Conventional TMT-Labeling Approaches for Quantitative Proteome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DBCO-PEG-NHS, DBCO-PEG-SC - Biopharma PEG [biochempeg.com]
- 8. waters.com [waters.com]
Comparative Guide to Protein Labeling: TCO-PEG6-amine vs. NHS-PEG6-amine Chemistries
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. The choice of chemical ligation strategy is critical for the success of applications ranging from the development of antibody-drug conjugates (ADCs) to in-vivo imaging. This guide provides an objective comparison between two prominent protein labeling methodologies: the bioorthogonal reaction involving trans-cyclooctene (B1233481) (TCO) and the traditional N-hydroxysuccinimide (NHS) ester chemistry.
While the query specifies TCO-PEG6-amine and NHS-PEG6-amine, it's important to clarify their roles. NHS-PEG6-amine is not a protein labeling reagent itself; rather, its primary amine is a target for NHS esters. Conversely, a this compound would typically be used to introduce a TCO group onto a molecule that is then reacted with a tetrazine-modified protein. For a direct comparison of protein labeling, this guide will focus on the underlying reactive chemistries: the TCO-tetrazine ligation and the NHS ester-amine reaction.
Mechanism of Action
TCO-Tetrazine Ligation: A Bioorthogonal "Click Chemistry" Approach
The reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1] This reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and specific.[2][3] The process involves a [4+2] cycloaddition between the electron-deficient tetrazine and the strained, electron-rich TCO.[2] This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion.[2][3]
For protein labeling, a two-step approach is common:
-
The protein is first functionalized with a tetrazine moiety, often by reacting its primary amines (e.g., lysine (B10760008) residues) with a Tetrazine-NHS ester.[4]
-
The tetrazine-modified protein is then reacted with a TCO-containing molecule (such as this compound, if the goal is to attach this specific linker).[4]
NHS Ester Aminolysis: The Classic Amine-Reactive Chemistry
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins.[5] They react with primary amines, found at the N-terminus of polypeptide chains and on the side chain of lysine residues, to form stable amide bonds.[5][6] This reaction, known as aminolysis, is typically carried out in buffers with a pH of 7.2 to 9.[6][7]
A significant challenge with NHS ester chemistry is the competing hydrolysis reaction, where the NHS ester reacts with water and becomes non-reactive.[8][9][10] The rate of hydrolysis increases with pH, which can reduce the efficiency of protein labeling, especially with dilute protein solutions.[6]
Head-to-Head Comparison of Labeling Chemistries
| Feature | TCO-Tetrazine Ligation | NHS Ester Aminolysis |
| Specificity | Extremely High: The TCO and tetrazine groups are mutually reactive and do not cross-react with other functional groups found in biological systems.[1] | Moderate: Primarily targets primary amines (lysine side chains and N-terminus), but can also react with other nucleophiles like hydroxyl and sulfhydryl groups, though the resulting bonds are less stable.[5][7] |
| Reaction Speed | Exceptionally Fast: Second-order rate constants are among the highest for bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹.[2][11] Reactions can be complete in minutes to a couple of hours at low micromolar concentrations.[12][13] | Moderate: Reaction times typically range from 30 minutes to a few hours at room temperature.[14][15] The rate is dependent on pH and reactant concentrations.[6] |
| Efficiency & Yield | High: The rapid kinetics and irreversibility of the reaction lead to high conjugation efficiencies, often exceeding 99% under optimal conditions.[12][13] | Variable: Efficiency is highly dependent on pH, protein concentration, and the stability of the NHS ester. The competing hydrolysis reaction can significantly lower yields.[6][8][16] |
| Reaction Conditions | Mild and Biocompatible: Proceeds efficiently under physiological conditions (pH 6.0-9.0, aqueous buffers).[2][13] Does not require catalysts that can be toxic to cells.[17] | pH Dependent: Requires a slightly alkaline pH (typically 7.2-9) for efficient reaction with amines.[6][7] Higher pH increases the rate of hydrolysis.[6] |
| Stability of Linkage | Highly Stable: Forms a stable dihydropyridazine (B8628806) linkage.[2] | Highly Stable: Forms a stable amide bond.[6] |
| Control over Stoichiometry | High: The two-step nature of the labeling process allows for better control over the degree of labeling. | Lower: The number of accessible primary amines on a protein can be numerous, leading to a heterogeneous mixture of labeled products.[18] |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling via TCO-Tetrazine Ligation
This protocol first modifies the protein with a tetrazine group, followed by the "click" reaction with a TCO-containing molecule.
Step 1: Protein Modification with Tetrazine-NHS Ester
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.
-
Tetrazine-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting spin column.
-
-
Procedure:
-
If your protein is in a buffer containing primary amines (like Tris), exchange it into an amine-free buffer.[4]
-
Immediately before use, prepare a 10 mM stock solution of Tetrazine-NHS ester in anhydrous DMSO or DMF.[4]
-
Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to your protein solution.[4]
-
Incubate for 60 minutes at room temperature with gentle mixing.[4]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess, unreacted Tetrazine-NHS ester using a desalting spin column.
-
Step 2: TCO-Tetrazine Click Reaction
-
Materials:
-
Tetrazine-labeled protein from Step 1.
-
This compound (or other TCO-containing molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
Add a 1.1- to 5-fold molar excess of this compound to the tetrazine-labeled protein.[4]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 37°C.[13]
-
The labeled protein is now ready for purification by size exclusion chromatography if needed.
-
Protocol 2: One-Step Protein Labeling with an NHS Ester
This protocol describes the direct labeling of a protein with a molecule functionalized with an NHS ester.
-
Materials:
-
Procedure:
-
Ensure your protein is in an amine-free buffer at the appropriate pH.[14]
-
Immediately before use, prepare a 10 mM stock solution of the NHS-ester labeling reagent in anhydrous DMSO or DMF.[14]
-
Add a 20-fold molar excess of the NHS-ester solution to your protein solution.[12][14] The optimal ratio may need to be determined empirically.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.[14][15]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[12]
-
Remove excess, unreacted NHS-ester reagent using a desalting spin column.[12]
-
Visualizations
Caption: Workflow for two-step protein labeling using TCO-tetrazine ligation.
Caption: Workflow for one-step protein labeling using NHS ester aminolysis.
Conclusion
The choice between TCO-tetrazine ligation and NHS ester chemistry depends on the specific requirements of the experiment.
Choose TCO-tetrazine ligation when:
-
High specificity and minimal off-target labeling are critical.
-
Working in complex biological environments or in vivo.
-
Labeling needs to be performed rapidly at low concentrations.
-
Precise control over the degree of labeling is required.
Choose NHS ester chemistry when:
-
A simple, one-step labeling procedure is preferred for in vitro applications.
-
The protein is abundant and some degree of heterogeneity in labeling is acceptable.
-
Cost is a primary consideration, as NHS ester reagents are generally less expensive.
For advanced applications in drug development and cellular imaging, the superior specificity, efficiency, and biocompatibility of the TCO-tetrazine bioorthogonal chemistry often make it the more advantageous choice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. glenresearch.com [glenresearch.com]
- 19. lumiprobe.com [lumiprobe.com]
TCO-PEG6-Amine: A Superior Reagent for Advanced Click Chemistry Applications
In the rapidly evolving landscape of bioconjugation and drug development, "click chemistry" has emerged as a cornerstone methodology, offering rapid, specific, and high-yielding reactions. Among the diverse portfolio of click chemistry reagents, TCO-PEG6-amine has garnered significant attention for its exceptional performance. This guide provides an objective comparison of this compound with other common click chemistry reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.
This compound is a bifunctional molecule composed of a highly reactive trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a six-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique structure underpins its advantages in the third generation of click chemistry, the inverse-electron demand Diels-Alder (iEDDA) reaction, where the TCO moiety reacts with a tetrazine partner.[3]
Unparalleled Reaction Kinetics
The most striking advantage of the TCO-tetrazine ligation is its extraordinary reaction speed. The second-order rate constants for this reaction are orders of magnitude higher than those of other prominent click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which typically involves DBCO (dibenzocyclooctyne) and an azide (B81097).[4][5] This rapid kinetics allows for efficient conjugation at very low concentrations of reactants, which is a significant benefit in biological systems where target molecules may be scarce.[6]
Table 1: Comparison of Second-Order Rate Constants for Common Click Chemistry Reactions
| Click Chemistry Reaction | Reactive Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Inverse-Electron Demand Diels-Alder (iEDDA) | TCO + Tetrazine | up to 10⁶ [2] | Extremely fast, Copper-free, Biocompatible |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | DBCO + Azide | ~1 | Copper-free, Biocompatible, Slower kinetics |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne + Azide | 10 - 10⁴ | Fast, but requires cytotoxic copper catalyst |
The Role of the PEG6 Linker
The polyethylene glycol (PEG) spacer in this compound is not merely a linker; it plays a crucial role in the reagent's superior performance. The PEG6 chain imparts several beneficial properties:
-
Enhanced Aqueous Solubility: The hydrophilic nature of the PEG linker significantly improves the water solubility of the otherwise hydrophobic TCO moiety, which is highly advantageous for reactions in biological media.[2]
-
Reduced Steric Hindrance: The flexible and extended PEG spacer minimizes steric hindrance, allowing for more efficient conjugation to bulky biomolecules like antibodies and proteins.[6]
-
Improved Biocompatibility: PEGylation is a well-established method to reduce the immunogenicity and improve the pharmacokinetic properties of molecules, making this compound highly suitable for in vivo applications.
-
Increased Conjugation Efficiency: Studies have shown that the incorporation of a PEG linker can increase the functional yield of reactive TCO groups on a conjugated antibody, preventing the hydrophobic TCO from being buried within the protein structure.[2][3]
Superior Biocompatibility and Stability
A significant drawback of the first-generation CuAAC click chemistry is its reliance on a copper(I) catalyst, which is cytotoxic and can interfere with biological systems.[5] Both TCO-tetrazine and DBCO-azide reactions are "copper-free," making them bioorthogonal and ideal for live-cell imaging and in vivo applications.[7]
While both TCO and DBCO are stable in aqueous buffers, TCO derivatives can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of thiols or copper-containing serum proteins.[8] However, the development of conformationally strained TCO derivatives has led to reagents with both high reactivity and improved stability.[9] DBCO-modified antibodies have been shown to be stable, losing only 3-5% of their reactivity over four weeks at 4°C.[7]
Enhanced Conjugation Efficiency and Yield
The exceptionally fast reaction kinetics of the TCO-tetrazine ligation directly translates to higher conjugation efficiency and yields, especially under dilute conditions. In a comparative study on cell gluing, the TCO-tetrazine system showed a significantly higher efficiency (46% glued cells) compared to the DBCO-azide system (4.1% glued cells), a difference attributed to the much faster reaction rate of the former.[5] This rapid and efficient conjugation is critical for applications such as the development of antibody-drug conjugates (ADCs), where achieving a specific and high drug-to-antibody ratio (DAR) is essential.[4]
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for antibody conjugation and cell surface labeling are provided below.
Protocol 1: Antibody Conjugation with TCO-PEG-NHS Ester
This protocol describes the conjugation of a TCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 2-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation: Add a 10- to 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: (Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO-PEG-NHS ester using a desalting column equilibrated with the desired storage buffer.
Protocol 2: Cell Surface Labeling with DBCO-PEG-NHS Ester and Azide-Modified Cells
This protocol outlines a two-step process for labeling live cells: first, metabolic incorporation of azide groups onto the cell surface, followed by reaction with a DBCO-labeled antibody.
Materials:
-
Live cells in culture
-
Ac4ManNAz (azido sugar)
-
DBCO-labeled antibody (prepared similarly to Protocol 1)
-
Cell culture medium
-
Live cell imaging buffer
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with 25-50 µM Ac4ManNAz for 24-48 hours to incorporate azide groups onto cell surface glycans.
-
Cell Labeling: Incubate the azide-modified cells with the DBCO-labeled antibody (typically 1-10 µg/mL in imaging buffer) for 1-2 hours at 37°C.
-
Washing: Wash the cells three times with pre-warmed imaging buffer to remove unbound antibody.
-
Analysis: The cells are now ready for analysis by methods such as fluorescence microscopy or flow cytometry.[7]
Logical Relationship of Click Chemistry Generations
The evolution of click chemistry can be visualized as a progression towards greater biocompatibility and reaction speed.
Conclusion
This compound offers significant advantages over other click chemistry reagents, particularly for demanding applications in bioconjugation, drug delivery, and in vivo imaging. Its superior performance is rooted in the exceptionally fast, bioorthogonal, and copper-free TCO-tetrazine ligation, further enhanced by the beneficial properties of the PEG6 linker. The combination of rapid kinetics, high efficiency, and excellent biocompatibility makes this compound a powerful tool for researchers and drug development professionals seeking to push the boundaries of molecular science.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spacing Game: A Comparative Guide to PEG Spacer Lengths for TCO Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the precise engineering of bioconjugates is paramount to achieving desired therapeutic or diagnostic outcomes. The choice of a linker is a critical design parameter, and for the highly efficient TCO-tetrazine ligation, the length of the polyethylene (B3416737) glycol (PEG) spacer plays a pivotal role in modulating the final conjugate's properties. This guide provides an objective comparison of different PEG spacer lengths for trans-cyclooctene (B1233481) (TCO) linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates like antibody-drug conjugates (ADCs).
The incorporation of a PEG spacer in a TCO linker is a well-established strategy to enhance the physicochemical and pharmacological properties of the resulting bioconjugate. These flexible, hydrophilic chains can significantly impact solubility, stability, pharmacokinetics, and immunogenicity.[1] However, the optimal PEG length is not a one-size-fits-all solution and represents a trade-off between beneficial and potentially detrimental effects.
The Balancing Act: Key Considerations for PEG Spacer Length Selection
The selection of a PEG spacer length for a TCO linker involves a careful balancing act of several key factors that influence the bioconjugate's performance. Longer PEG chains can improve solubility and extend circulation half-life, but may also introduce steric hindrance, potentially affecting reaction kinetics and target binding. Conversely, shorter PEG linkers may lead to more compact conjugates with less steric hindrance, but might not provide sufficient hydrophilicity for certain payloads.
Caption: A diagram illustrating the key trade-offs associated with shorter versus longer PEG spacer lengths for TCO linkers in bioconjugation.
Quantitative Comparison of TCO-PEG Linker Performance
While direct head-to-head comparisons of a wide range of discrete PEG spacer lengths on TCO linkers in a single system are limited in publicly available literature, we can synthesize data from various studies to illustrate the general trends. The following tables summarize the impact of PEG spacer length on key performance parameters. It is crucial to note that these values are compiled from different studies using various molecules and experimental conditions and should be interpreted as indicative trends rather than absolute comparisons.
Table 1: Impact of PEG Spacer Length on In Vitro and In Vivo Performance
| PEG Spacer Length | System/Application | Key Finding | Quantitative Data | Reference(s) |
| No PEG vs. PEG4 | anti-HER2 Antibody-TCO Conjugate | PEGylation increased the number of active TCOs. | ~4-fold increase in active TCOs with PEG4. | [2][3] |
| PEG2 vs. PEG4 vs. PEG6 vs. PEG12 | Bombesin-based Radiolabeled Antagonists | Longer PEG spacers increased hydrophilicity. PEG4 and PEG6 showed the best tumor-to-kidney ratios. | logD: -1.95 (PEG2) vs. -2.22 (PEG12). Tumor-to-kidney ratio at 4h: 7.8 (PEG4), 9.7 (PEG6). | [4][5] |
| No PEG vs. 4 kDa PEG vs. 10 kDa PEG | Affibody-Drug Conjugate | Longer PEG chains significantly prolonged circulation half-life but reduced in vitro cytotoxicity. | Half-life extension: 2.5-fold (4 kDa), 11.2-fold (10 kDa). Cytotoxicity reduction: 4.5-fold (4 kDa), 22-fold (10 kDa). | [6][7] |
| Short (0.65 kDa) vs. Medium (2 kDa) vs. Long (5 kDa) PEG | Antibody-Nanocarrier Conjugates | Longer PEG linkers were required for specific targeting of primary dendritic cells. | Shorter PEG (0.65 kDa) was optimal for a dendritic cell line, while longer PEG (5 kDa) was better for primary cells. | [8] |
Table 2: General Trends of PEG Spacer Length on Bioconjugate Properties
| Property | Shorter PEG (e.g., PEG1-PEG4) | Longer PEG (e.g., PEG8-PEG24) | Rationale |
| Solubility | Moderate improvement | Significant improvement | Increased number of hydrophilic ethylene (B1197577) glycol units.[1] |
| Pharmacokinetics (Half-life) | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance.[6][7] |
| Steric Hindrance | Lower | Higher | Longer, flexible chains can mask binding sites or reactive groups.[9] |
| Reaction Kinetics | Potentially faster | May be slower | Steric hindrance from longer PEG chains can impede access of the TCO to the tetrazine. |
| In Vitro Potency (e.g., Cytotoxicity) | Often higher | Can be lower | Steric hindrance from longer PEGs may interfere with binding to the target or payload release.[6][7] |
| Drug-to-Antibody Ratio (DAR) | Can be higher | May be lower | Reduced steric hindrance with shorter PEGs can allow for more efficient conjugation.[9] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate comparison of different TCO-PEG linkers. Below are methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constant for TCO-Tetrazine Ligation
This protocol outlines the determination of the second-order rate constant (k₂) using stopped-flow spectrophotometry by monitoring the disappearance of the tetrazine absorbance.
Materials:
-
Stopped-flow spectrophotometer
-
TCO-PEG-functionalized molecule
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF for stock solutions
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the TCO-PEG-linker and the tetrazine derivative in DMSO or DMF.
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (typically 510-550 nm) in the reaction buffer.
-
Set up Stopped-Flow Experiment:
-
Place the tetrazine solution in one syringe and the TCO-PEG linker solution in the other syringe of the stopped-flow instrument. The concentration of the TCO-linker should be in pseudo-first-order excess (at least 10-fold higher) over the tetrazine.
-
Set the instrument to monitor the absorbance decay at the tetrazine's λmax.
-
-
Initiate Reaction and Acquire Data: Rapidly mix the two solutions in the stopped-flow device and record the absorbance decay over time.
-
Data Analysis:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated hydrophobic drugs.
Materials:
-
HPLC system with a HIC column (e.g., Phenyl-5PW)
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 10% isopropanol (B130326) and 10% acetonitrile)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1-2 mg/mL) in a buffer compatible with HIC analysis.
-
Chromatographic Separation:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 50 minutes) to elute the different ADC species.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Peak Area of all DAR species).[11]
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol describes the evaluation of the cytotoxic potential of an ADC in a cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with different TCO-PEG linkers
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG spacer lengths in complete culture medium. Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT/XTT Assay:
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis:
Conclusion
The length of the PEG spacer in TCO linkers is a critical parameter that profoundly influences the performance of bioconjugates. While longer PEG chains generally enhance solubility and pharmacokinetic properties, they can also introduce steric hindrance, potentially compromising in vitro potency and reaction kinetics. Conversely, shorter PEG linkers may offer advantages in terms of conjugation efficiency and in vitro activity but may not provide sufficient improvement in the bioconjugate's in vivo behavior. The optimal PEG spacer length is context-dependent and must be empirically determined for each specific application, considering the properties of the biomolecule, the payload, and the intended therapeutic or diagnostic goal. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different TCO-PEG linkers to enable the rational design of more effective and safer bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 3. biocytogen.com [biocytogen.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Stability of TCO-PEG6-Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCO-PEG6-amine conjugates and their alternatives for in vivo applications. We will delve into their stability, reactivity, and the experimental data supporting their use in complex biological environments.
This compound is a heterobifunctional linker that plays a crucial role in modern bioconjugation.[1] It incorporates a trans-cyclooctene (B1233481) (TCO) group, which is highly reactive toward tetrazine partners in bioorthogonal "click chemistry" reactions.[1][2] The amine group allows for its initial conjugation to biomolecules, often through a stable amide bond formed with an activated ester like an NHS ester.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can minimize steric hindrance, which is beneficial for reactions in aqueous biological systems.[2][5][6] The stability of these conjugates in vivo is paramount for applications such as pretargeted imaging and drug delivery, where the molecule must remain intact and reactive until it reaches its target.[7][8][9]
The primary bioorthogonal reaction involving TCO is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine.[8][9] This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than other bioorthogonal reactions, and its ability to proceed at low concentrations without a catalyst.[2][7][10] This makes the TCO-tetrazine ligation an ideal tool for in vivo applications where speed and specificity are critical.[8][9]
In Vivo Stability Considerations
The main challenge to the in vivo stability of TCO derivatives is their potential to isomerize from the strained, reactive trans-isomer to the unreactive cis-cyclooctene form.[11][12] This isomerization can be facilitated by interactions with biological components, such as copper-containing serum proteins.[11][12] Consequently, much research has focused on developing TCO derivatives with improved stability without sacrificing the high reactivity needed for in vivo applications.[12][13] While the amide bond formed from the amine-reactive end of the linker is generally stable under physiological conditions, the stability of the TCO ring is the critical factor for the success of subsequent in vivo ligation.[3]
Comparison of TCO Derivatives and Alternatives
The choice of a bioorthogonal linker depends on the specific requirements of the in vivo application, particularly the balance between reaction speed and stability.
Quantitative Data Summary
Table 1: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines
| Dienophile (TCO Derivative) | Diene (Tetrazine Derivative) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |
| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 ± 400 | 9:1 Methanol/Water |
| axial TCO derivatives | Dipyridyl-tetrazine | 57.70 | Not Specified |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C |
| Cyclopropane-fused TCO | Not Specified | 3,300,000 ± 40,000 | Water, 25°C |
This table summarizes kinetic data from multiple sources to illustrate the range of reactivities available.[10][13][14] Higher reactivity can be crucial for pretargeted imaging where the bioconjugation occurs in vivo.[13]
Table 2: Qualitative Stability Comparison of TCO Derivatives
| TCO Derivative | Key Features | In Vivo/In Vitro Stability Profile |
| Standard TCO | The original TCO structure used for tetrazine ligation. | Susceptible to isomerization to the unreactive cis-isomer, particularly in the presence of copper-containing serum proteins.[11][12] |
| d-TCO (dioxolane-fused) | Conformationally strained TCO with a fused dioxolane ring. | Exhibits enhanced stability in aqueous solution and blood serum compared to standard TCOs.[13] It is often a crystalline, bench-stable solid.[13] |
| s-TCO | Highly strained TCO derivative. | While highly reactive, some derivatives show lower stability and may need to be stored in solution at low temperatures.[13] |
Experimental Protocols
Protocol 1: General In Vivo Stability Assessment of a Bioconjugate
This protocol outlines a general method for evaluating the stability of a bioconjugate in a living organism.
-
Animal Model: Select an appropriate animal model (e.g., mice). All procedures must be in accordance with institutional animal care and use guidelines.[15]
-
Administration: Administer the TCO-conjugated biomolecule to the animal via a relevant route (e.g., intravenous injection).
-
Sample Collection: At predetermined time points (e.g., 1h, 4h, 24h), collect biological samples such as blood, urine, and tissues of interest.
-
Sample Processing: Process the samples to extract the bioconjugate and potential metabolites. For blood, this may involve plasma separation. For tissues, homogenization and extraction are required.
-
Analysis: Analyze the processed samples using techniques such as radio-HPLC (if the conjugate is radiolabeled), LC-MS, or western blotting to quantify the amount of intact conjugate versus degradation products.[15]
-
Data Interpretation: Determine the pharmacokinetic profile and in vivo half-life of the conjugate.
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the basic steps for labeling a TCO-functionalized molecule with a tetrazine probe.
-
Preparation of Reactants: Prepare the TCO-containing biomolecule in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).[2]
-
Addition of Tetrazine: Add the tetrazine-functionalized molecule to the TCO-containing sample. A slight molar excess (e.g., 1.1-1.5 equivalents) of the tetrazine probe is often recommended.[2]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 30 minutes to a few hours, depending on the concentration and reactivity of the components.[2]
-
Purification (Optional): If necessary, remove any unreacted tetrazine probe using size-exclusion chromatography or dialysis.
-
Confirmation: Confirm the successful conjugation using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the tetrazine's characteristic absorbance.
Visualizations
Caption: The TCO-tetrazine bioorthogonal reaction pathway.
Caption: Experimental workflow for in vivo stability assessment.
Conclusion
This compound and related structures are powerful tools for in vivo bioconjugation, largely due to the exceptionally fast and selective TCO-tetrazine ligation.[9] While the stability of the TCO group can be a concern, particularly its isomerization to an unreactive form, the development of conformationally strained derivatives like d-TCO has provided more robust alternatives for in vivo applications.[13] The inclusion of a PEG linker generally improves the solubility and pharmacokinetic properties of the resulting bioconjugates.[5][6] The choice of a specific TCO derivative should be guided by the required balance of reactivity and stability for the intended biological study. Careful experimental validation of in vivo stability is crucial for the successful translation of these technologies into diagnostic and therapeutic applications.
References
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. escholarship.org [escholarship.org]
- 5. TCO-PEG6-NHS ester | Benchchem [benchchem.com]
- 6. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 7. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Head-to-Head Comparison of Amine-Reactive Bioconjugation Chemistries: TCO-PEG6-amine and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is critical, influencing the yield, stability, and functionality of the resulting bioconjugate. This guide provides an objective comparison of TCO-PEG6-amine, a reagent utilized in bioorthogonal click chemistry, with traditional amine-reactive alternatives such as N-hydroxysuccinimide (NHS) esters and maleimides. We present a summary of their performance characteristics, detailed experimental protocols, and visual representations of the underlying chemical principles to inform the selection of the most suitable bioconjugation strategy.
Introduction to Amine-Reactive Bioconjugation
Amine groups, predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, are frequent targets for bioconjugation due to their abundance and accessibility. This compound itself is not directly reactive with other amines. Instead, it is used to introduce a trans-cyclooctene (B1233481) (TCO) moiety onto a molecule with a reactive group that can be coupled to an amine, such as an NHS ester or a carboxylic acid activated with EDC. The incorporated TCO group can then undergo a highly specific and rapid bioorthogonal reaction with a tetrazine-labeled molecule.
This guide will compare the overall strategy of using TCO-tetrazine ligation for linking molecules via an initial amine functionalization step, against direct amine-reactive chemistries like those employing NHS esters and maleimides.
Performance Comparison
The selection of a bioconjugation strategy hinges on several key performance indicators, including reaction efficiency, speed, specificity, and the stability of the resulting linkage. The following table summarizes these parameters for TCO-tetrazine ligation (following amine modification with a TCO-linker), NHS ester coupling, and maleimide (B117702) chemistry.
| Feature | TCO-Tetrazine Ligation | NHS Ester Chemistry | Maleimide Chemistry |
| Target Residue | Primary amines (for initial TCO introduction) | Primary amines (Lysine, N-terminus) | Primarily thiols (Cysteine), can react with amines at higher pH |
| Reaction Principle | Inverse electron-demand Diels-Alder cycloaddition (after initial amine modification) | Nucleophilic acyl substitution | Michael addition |
| Reaction pH | Typically 6.5-7.5 for the click reaction; 7.2-8.5 for initial NHS-ester based TCO labeling | 7.2-9.0 | 6.5-7.5 for thiol-specificity; >7.5 for amine reactivity |
| Reaction Speed | Extremely fast (k₂ ≈ 10³ - 10⁶ M⁻¹s⁻¹)[1] | Moderate | Fast with thiols (k₂ ≈ 10³ M⁻¹s⁻¹)[1] |
| Specificity | High (Bioorthogonal) | Moderate (can react with any accessible primary amine) | High for thiols at pH 6.5-7.5; lower at higher pH |
| Conjugate Stability | Generally stable covalent bond | Stable amide bond | Thioether bond can be subject to retro-Michael reaction, leading to instability[2] |
| Key Advantages | High specificity and reaction rate, bioorthogonality allows for use in complex biological media | Well-established, simple one-step procedure for direct amine targeting | High selectivity for thiols at neutral pH |
| Key Disadvantages | Two-step process for amine targeting, potential for TCO isomerization | Susceptible to hydrolysis, which competes with the conjugation reaction[3][4] | Instability of the thioether linkage, potential for off-target reaction with amines at alkaline pH[2] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical reactions and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Reaction schemes for TCO-tetrazine ligation, NHS ester, and maleimide bioconjugation.
Caption: A generalized workflow for protein conjugation using different amine-reactive strategies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimal conditions may vary depending on the specific biomolecules and reagents used.
Protocol 1: Two-Step Amine-Targeted Bioconjugation via TCO-Tetrazine Ligation
This protocol first involves the labeling of a protein's primary amines with a TCO-NHS ester, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG6-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Tetrazine-functionalized molecule of interest
-
Purification columns (e.g., spin desalting columns)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
TCO-PEG6-NHS Ester Stock Solution: Prepare a 10 mM stock solution of TCO-PEG6-NHS ester in anhydrous DMSO immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG6-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature with gentle mixing, protected from light.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification of TCO-labeled Protein: Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with a suitable buffer for the click reaction (e.g., PBS, pH 7.4).
-
Click Reaction: To the purified TCO-labeled protein, add the tetrazine-functionalized molecule. A 1.5- to 5-fold molar excess of the tetrazine molecule over the protein is recommended.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove any unreacted tetrazine-functionalized molecule.
Protocol 2: Direct Amine Labeling with NHS Esters
This protocol outlines the direct conjugation of an NHS ester-functionalized molecule to a protein's primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Molecule-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
NHS Ester Stock Solution: Prepare a 10 mM stock solution of the Molecule-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a spin desalting column or via dialysis.
Protocol 3: Amine-Targeted Bioconjugation with Maleimides (at Alkaline pH)
While maleimides are primarily used for thiol-specific conjugation, they can react with primary amines at a higher pH.
Materials:
-
Protein of interest
-
Molecule-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5-9.0
-
Purification columns
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of the Molecule-Maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20- to 50-fold molar excess of the maleimide stock solution to the protein solution. Incubate for 2-4 hours at room temperature.
-
Purification: Purify the conjugate using a suitable method to remove unreacted maleimide reagent.
Conclusion
The choice between this compound-based bioorthogonal ligation and traditional amine-reactive chemistries is highly dependent on the specific application. For applications requiring high specificity, rapid kinetics, and conjugation in complex biological environments, the two-step TCO-tetrazine approach offers significant advantages. NHS esters provide a simpler, one-step method for direct amine labeling and are suitable when some degree of non-specific labeling can be tolerated. Maleimide chemistry, while primarily targeting thiols, can be an alternative for amine modification under specific pH conditions, though its utility is limited by potential side reactions and the stability of the resulting conjugate. By understanding the performance characteristics and experimental considerations of each method, researchers can select the optimal strategy to achieve their bioconjugation goals.
References
Safety Operating Guide
A Guide to the Safe Disposal of TCO-PEG6-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing TCO-PEG6-amine in their work, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
This compound is a bifunctional reagent widely used in bioconjugation and click chemistry.[1] While specific hazard information for this compound is not extensively documented, it is prudent to treat it as a potentially hazardous chemical, following standard laboratory safety protocols. A safety data sheet for a similar compound, Boc-NH-PEG6-amine, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE) should always be worn.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Wear tight-sealing safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or other suitable protective clothing is required.
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3] Avoid eating, drinking, or smoking in the handling area.[2]
II. Spill Management Protocol
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate non-essential personnel.
-
Contain the Spill: For liquid spills, absorb the material using an inert, liquid-binding material such as diatomite or universal binders.
-
Decontaminate: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items into a designated, labeled waste container.
-
Dispose of Waste: Dispose of the contaminated material in accordance with institutional and local hazardous waste regulations.
III. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to prevent its release into the environment. The generation of waste should be minimized wherever possible.[3]
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Irritant," "Harmful").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from heat, ignition sources, and incompatible materials. TCO compounds have a limited shelf life and can isomerize to the less reactive cis-cyclooctene form.[4][5][6]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste disposal service with a complete list of the container's contents.
-
Do not dispose of this compound down the drain or in the regular trash.
-
IV. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 2353409-94-4 |
| Molecular Formula | C₂₃H₄₄N₂O₈ |
| Molecular Weight | 476.60 g/mol |
| Purity | ≥95% |
| Solubility | Highly soluble in water and organic solvents like DMF.[1][4] |
| Storage Condition | -20°C |
V. Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and steps from initial handling to final disposal.
References
- 1. This compound, CAS 2353409-94-4 | AxisPharm [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. This compound, 2353409-94-4 | BroadPharm [broadpharm.com]
- 5. TCO-PEG6-DBCO | BroadPharm [broadpharm.com]
- 6. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]
Essential Safety and Operational Guidance for Handling TCO-PEG6-amine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like TCO-PEG6-amine is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Hazard Identification and Risk Assessment
This compound is a bifunctional molecule combining a trans-cyclooctene (B1233481) (TCO) group and a primary amine, connected by a polyethylene (B3416737) glycol (PEG) spacer. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a review of the SDS for a structurally similar compound, Boc-NH-PEG6-amine, provides valuable insight into potential hazards.
Potential Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Can cause skin irritation.[1]
-
Serious Eye Damage/Irritation: May lead to serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
A thorough risk assessment should be conducted before handling, considering the quantity of the substance, the nature of the experimental procedure, and the potential for exposure.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from splashes and aerosols.[1] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if handling large quantities. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[1] |
Experimental Protocols: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound should be considered chemical waste.
Waste Disposal Procedure:
-
Collect all contaminated materials (e.g., pipette tips, tubes, gloves) in a designated, sealed, and properly labeled chemical waste container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Emergency Procedures
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
